molecular formula C10H9ClN2O2S B012174 Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 101667-98-5

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

カタログ番号: B012174
CAS番号: 101667-98-5
分子量: 256.71 g/mol
InChIキー: FIIBPXMYXHXUPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClN2O2S and its molecular weight is 256.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIBPXMYXHXUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366530
Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101667-98-5
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101667-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a multi-step process commencing with the well-established Gewald reaction to construct the initial thiophene ring, followed by pyrimidine ring formation and subsequent chlorination. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a three-step reaction sequence. The process begins with the formation of a substituted 2-aminothiophene, which then undergoes cyclization to form the thieno[2,3-d]pyrimidin-4-one core. The final step involves the chlorination of the hydroxyl group on the pyrimidine ring.

Synthesis_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination A Acetone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4-methylthiophene-3-carboxylate A->B Diethylamine, Ethanol, 50°C C Ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate B->C Formamide, Acetic Acid, 150°C D This compound C->D POCl3, reflux Logical_Workflow Start Starting Materials (Acetone, Ethyl Cyanoacetate, Sulfur) Step1 Gewald Reaction (Thiophene Formation) Start->Step1 Intermediate1 Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Step1->Intermediate1 Step2 Cyclization (Pyrimidine Formation) Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-5-methyl- thieno[2,3-d]pyrimidine-6-carboxylate Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 FinalProduct Ethyl 4-chloro-5-methyl- thieno[2,3-d]pyrimidine-6-carboxylate Step3->FinalProduct

In-Depth Technical Guide: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidines are recognized as bioisosteres of purines and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this specific molecule.

Core Chemical Properties

This section summarizes the fundamental chemical identifiers and properties of this compound.

PropertyValueSource
Chemical Formula C₁₀H₉ClN₂O₂S[2][3]
Molecular Weight 256.71 g/mol [3]
CAS Number 101667-98-5[2][3]
Synonyms Ethyl 4-chloro-5-methylthieno-[2,3-d]pyrimidine-6-carboxylate; Thieno[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester[3]

Synthesis

A general synthetic route for this compound has been reported.[4] The synthesis involves a multi-step process, which can be visualized as a logical workflow.

Synthesis_Workflow cluster_0 Step A: Thiophene Ring Formation cluster_1 Step B: Pyrimidine Ring Annulation cluster_2 Step C: Chlorination Start Starting Materials Intermediate_A Ethyl 2-amino-4-methylthiophene-3-carboxylate Start->Intermediate_A  Morpholine, Sulfur, Ethanol, 70°C, 4h; then 0°C, 24h Intermediate_B Ethyl 5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate Intermediate_A->Intermediate_B  Formamide, Acetic Acid, 150°C, 40h Final_Product This compound Intermediate_B->Final_Product  POCl₃, reflux, 3h

Caption: Synthetic workflow for this compound.

Experimental Protocol (General Outline)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the provided reagents and conditions, a general procedure can be inferred[4]:

  • Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate: This initial step likely involves a Gewald-type reaction, where elemental sulfur is reacted with a suitable active methylene compound and a carbonyl compound in the presence of a base like morpholine in an alcohol solvent.

  • Formation of the Pyrimidinone Ring: The resulting aminothiophene is then cyclized with formamide, likely in the presence of an acid catalyst such as acetic acid, at elevated temperatures to form the thieno[2,3-d]pyrimidin-4-one core.

  • Chlorination: The final step involves the conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions.

It is imperative for researchers to conduct their own optimization and characterization to establish a robust and reproducible synthetic protocol.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Researchers synthesizing this compound will need to perform these analyses to confirm its structure and purity.

Biological Activity and Potential Applications

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. These activities often stem from the ability of the thienopyrimidine core to act as a hinge-binding motif in various protein kinases.

Potential as Kinase Inhibitors

Thienopyrimidine derivatives have been extensively investigated as inhibitors of various kinases involved in cell signaling pathways, particularly in the context of cancer. The structural similarity of the thieno[2,3-d]pyrimidine core to the purine ring of ATP allows these compounds to compete with ATP for binding to the active site of kinases.

Kinase_Inhibition_Pathway Thienopyrimidine Ethyl 4-chloro-5-methyl- thieno[2,3-d]pyrimidine-6-carboxylate Kinase Protein Kinase (e.g., EGFR, VEGFR) Thienopyrimidine->Kinase Competitive Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling Biological_Response Cell Proliferation, Angiogenesis, etc. Cell_Signaling->Biological_Response

References

An In-Depth Technical Guide to Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 101667-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, identified by CAS number 101667-98-5, is a heterocyclic organic compound belonging to the thienopyrimidine class. Thieno[2,3-d]pyrimidine derivatives are recognized for their diverse pharmacological activities, acting as bioisosteres of purines and thereby interacting with a range of biological targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential kinase inhibitor. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are detailed below.

Chemical Structure:

Caption: Inhibition of VEGFR-2 signaling.

The PI3K/Akt signaling pathway is another critical intracellular pathway that regulates cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is common in many cancers. Thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of PI3K.

Diagram 3: PI3K/Akt Signaling Pathway and Point of Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory potential of this compound against kinases like VEGFR-2 or PI3K, in vitro kinase assays are employed. Below are generalized protocols for such assays.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compound (CAS 101667-98-5) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add kinase buffer, substrate, and the test compound to the wells of the 96-well plate.

    • Initiate the reaction by adding a mixture of VEGFR-2 kinase and ATP.

    • Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 4: VEGFR-2 Kinase Assay Workflow

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Reagents to 96-well Plate (Buffer, Substrate, Compound) A->B C Initiate Reaction (Add Kinase and ATP) B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) D->E F Generate Luminescent Signal (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 G->H

The Synthetic Keystone: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate as a Precursor to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a pivotal intermediate in the synthesis of a diverse range of biologically active thieno[2,3-d]pyrimidine derivatives. While direct studies on the mechanism of action of this specific chloro-substituted compound are not extensively documented, its true significance lies in its utility as a versatile scaffold for developing potent therapeutic agents. The chloro moiety at the 4-position serves as a reactive handle for introducing various substituents, leading to compounds with activities spanning neuroprotection, antimicrobial efficacy, and kinase inhibition. This guide elucidates the role of this compound as a synthetic precursor and details the mechanisms of action of its key derivatives.

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is recognized as a purine bioisostere, a structural analog of naturally occurring purines. This similarity allows it to interact with biological targets that recognize purines, such as kinases. Consequently, this scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]

Synthesis of Bioactive Derivatives from this compound

The primary role of this compound is that of a key intermediate. Its synthesis typically begins with the Gewald reaction to form a 2-aminothiophene, followed by cyclization to the thieno[2,3-d]pyrimidine core. The 4-oxo group is then chlorinated, often using phosphorus oxychloride (POCl₃), to yield the reactive 4-chloro intermediate.[1]

From this pivotal point, a variety of synthetic transformations can be employed to generate libraries of compounds for biological screening.

Experimental Protocol: General Synthesis of the 4-Chloro Intermediate

A common synthetic route involves the following steps:

  • Gewald Reaction: Reaction of ethyl acetoacetate, malononitrile, and elemental sulfur in the presence of a base like triethylamine yields ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.[1]

  • Cyclization: The resulting aminothiophene is cyclized with formic acid under reflux conditions to produce ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.[1]

  • Chlorination: Treatment of the 4-oxo compound with phosphorus oxychloride (POCl₃) furnishes this compound.[1]

The subsequent derivatization at the 4-position is crucial for introducing desired pharmacophoric features.

G cluster_synthesis Synthesis of the 4-Chloro Intermediate cluster_derivatization Derivatization Pathways Gewald_Reactants Ethyl Acetoacetate + Malononitrile + Sulfur Aminothiophene Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Gewald_Reactants->Aminothiophene Gewald Reaction (Triethylamine) Thienopyrimidinone Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Aminothiophene->Thienopyrimidinone Cyclization (Formic Acid) Target_Intermediate This compound Thienopyrimidinone->Target_Intermediate Chlorination (POCl3) Suzuki_Coupling Suzuki Coupling (e.g., Methylboronic Acid) Target_Intermediate->Suzuki_Coupling Nucleophilic_Substitution Nucleophilic Substitution (e.g., Amines, Morpholine) Target_Intermediate->Nucleophilic_Substitution

Caption: Synthetic pathway to and derivatization of the target intermediate.

Mechanisms of Action of Key Derivatives

The biological activity of compounds derived from this compound is diverse and depends on the nature of the substituent introduced at the 4-position.

Antimicrobial Activity

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant antimicrobial properties.

  • Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD): Benzyl amides of 4,5-dimethylthienopyrimidines, synthesized via a Suzuki reaction from the 4-chloro intermediate, have shown activity against Bacillus subtilis and Pseudomonas aeruginosa.[2][3] Molecular docking studies suggest that these compounds may act by inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[2][3] Inhibition of TrmD disrupts tRNA maturation, leading to bacterial cell death.

  • Multi-target Antibacterial Action: Other derivatives, such as those incorporating alkyne Mannich bases and 1,3,4-oxadiazoles, have shown broad-spectrum antibacterial activity.[1] Docking studies indicate potential interactions with multiple bacterial targets, including C(30) carotenoid dehydrosqualene synthase, Gyrase A, and LpxC, suggesting a multi-faceted mechanism of action that could be advantageous in overcoming antibiotic resistance.[1]

G Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative TrmD TrmD Enzyme Thieno_Derivative->TrmD Inhibits tRNA tRNA Maturation TrmD->tRNA Required for Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Proposed antibacterial mechanism via TrmD inhibition.
Kinase Inhibition in Cancer Therapy

The structural similarity of the thieno[2,3-d]pyrimidine core to purines makes it an excellent scaffold for designing kinase inhibitors.

  • Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: N-phenylthieno[2,3-d]pyrimidin-4-amines, created by substituting the 4-chloro group with various anilines, have been investigated as inhibitors of FGFR1.[4] FGFRs are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in various cancers. Inhibition of FGFR1 can block downstream signaling pathways that promote cell proliferation and survival in cancer cells.

  • MAP Kinase-Interacting Kinase (Mnk) Inhibition: The thieno[2,3-d]pyrimidine scaffold is known to bind to the ATP-binding pocket of Mnk1 and Mnk2.[5] These kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis. Overactivity of the Mnk-eIF4E axis is linked to tumorigenesis. Thienopyrimidine-based inhibitors can prevent the phosphorylation of eIF4E, thereby suppressing the translation of oncogenic proteins and impeding cancer progression.[5]

G Growth_Factor Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Growth_Factor->RTK Activates Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) RTK->Downstream_Signaling Phosphorylates & Activates Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->RTK Inhibits ATP Binding Cell_Proliferation Cancer Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: General mechanism of receptor tyrosine kinase inhibition.
Neuroprotective Activity

Certain derivatives have shown promise as neuroprotective agents. Thieno[2,3-d]pyrimidine hybrids containing 1,3,4-oxadiazole moieties have demonstrated the ability to protect neuronal cells (PC12) from hydrogen peroxide (H₂O₂)-induced cell death.[1] While the precise mechanism is still under investigation, it is hypothesized to involve the modulation of oxidative stress pathways.

Derivative ClassProposed Target/MechanismBiological ActivityReference
Benzyl amides of 4,5-dimethylthienopyrimidinestRNA (Guanine37-N1)-methyltransferase (TrmD)Antibacterial (B. subtilis, P. aeruginosa)[2][3]
Alkyne Mannich base & 1,3,4-oxadiazole hybridsC(30) carotenoid dehydrosqualene synthase, Gyrase A, LpxCAntibacterial (Gram-positive & Gram-negative)[1]
1,3,4-Oxadiazole hybridsModulation of oxidative stress pathwaysNeuroprotection (against H₂O₂-induced toxicity)[1]
N-phenylthieno[2,3-d]pyrimidin-4-aminesFibroblast Growth Factor Receptor 1 (FGFR1)Anticancer (potential)[4]
General Thieno[2,3-d]pyrimidinesMAP Kinase-Interacting Kinases (Mnk1/2)Anticancer (potential)[5]

Conclusion

This compound is a cornerstone for the synthesis of novel therapeutic agents. Its value is not in its own inherent biological activity, but in its role as a versatile platform for chemical elaboration. The derivatization of this intermediate has yielded compounds with potent and diverse mechanisms of action, from inhibiting essential bacterial enzymes to modulating key signaling pathways in cancer and neurodegenerative diseases. Future research leveraging this scaffold will likely continue to produce promising drug candidates, underscoring the importance of such key intermediates in the drug discovery and development pipeline.

References

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and spectroscopic information for Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class. Molecules of this class are of significant interest in medicinal chemistry due to their potential as anticancer agents and kinase inhibitors. This document compiles the known data on this specific molecule and offers context regarding its synthesis and potential biological significance.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂S[1][2]
Molecular Weight 256.71 g/mol [1]
CAS Number 101667-98-5[1][2]
PubChem CID 2103964[2]

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data from computational sources can guide experimental analysis. The following table summarizes the predicted m/z values for various adducts of the target molecule.

AdductPredicted m/z
[M+H]⁺257.01460
[M+Na]⁺278.99654
[M-H]⁻255.00004
[M+NH₄]⁺274.04114
[M+K]⁺294.97048

Data sourced from PubChem.[3]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not fully detailed in the available literature. However, a synthetic route has been reported, providing the key reagents and reaction conditions. The synthesis involves a three-step process starting from the construction of the thieno[2,3-d]pyrimidine core.

A general workflow for the synthesis is as follows:

G General Synthetic Workflow cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Chlorination A Starting Materials B Gewald Reaction A->B Morpholine, Sulfur, Ethanol C 2-Aminothiophene Derivative B->C D Cyclization C->D Formamide, Acetic Acid E Thieno[2,3-d]pyrimidin-4-one D->E F Target Compound E->F POCl₃, Reflux G VEGFR-2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

References

An In-depth Technical Guide on the Crystal Structure of a Thieno[2,3-d]pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, the specific crystal structure for Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has not been publicly reported. This guide will, therefore, provide a detailed analysis of a closely related and structurally significant analogue, Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate , based on available crystallographic data. This compound shares the core thieno[2,3-d]pyrimidine framework, the crucial ethyl carboxylate at the 6-position, and the methyl substituent at the 5-position, making it a valuable reference for understanding the structural characteristics of this class of compounds.

Introduction to Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry. They are considered bioisosteres of purines and have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution patterns on the thienopyrimidine scaffold play a critical role in their pharmacological profiles. The title compound, this compound, and its analogues are key intermediates in the synthesis of more complex bioactive molecules. Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and for elucidating their mechanism of action at a molecular level.

Crystallographic Data for the Reference Compound

The following data pertains to the crystal structure of Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate[1].

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₉H₂₁N₃O₃S
Formula Weight371.45
Temperature298 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a8.5995 (14) Å
b13.673 (2) Å
c15.912 (3) Å
α90°
β90°
γ90°
Volume1871.0 (5) ų
Z4
Density (calculated)1.318 Mg/m³
Absorption Coefficient0.20 mm⁻¹
F(000)784
Crystal Size0.30 x 0.20 x 0.10 mm
Data Collection
DiffractometerBruker SMART 4K CCD area-detector
Reflections Collected12706
Independent Reflections4636 [R(int) = 0.061]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / Restraints / Parameters4636 / 6 / 271
Goodness-of-fit on F²1.10
Final R indices [I>2σ(I)]R1 = 0.050, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.127
Absolute structure parameter0.09 (8)
Largest diff. peak and hole0.33 and -0.22 e.Å⁻³

Molecular and Crystal Structure Analysis

In the determined structure of the reference compound, the fused thieno[2,3-d]pyrimidine ring system is nearly planar.[1] The phenyl ring at the 3-position is significantly twisted with respect to the pyrimidinone ring, exhibiting a dihedral angle of 66.30 (11)°.[1] A notable feature is the disorder observed in the terminal ethyl group of the carboxylate moiety, which occupies two sites with refined occupancies of 0.537 (13) and 0.463 (13).[1]

The molecular conformation is stabilized by an intramolecular C—H···O hydrogen bond. The crystal packing is further stabilized by intermolecular C—H···O and N—H···O hydrogen bonds, which link the molecules into a three-dimensional supramolecular architecture.[1]

Experimental Protocols

Synthesis

The synthesis of the reference compound, Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, was achieved via an aza-Wittig reaction. This involved the reaction of a functionalized iminophosphorane with phenyl isocyanate under mild conditions.[1]

A general synthetic workflow for the preparation of thieno[2,3-d]pyrimidine derivatives often starts from a substituted 2-aminothiophene-3-carboxylate, which undergoes cyclization with a suitable reagent to form the pyrimidine ring.

Synthesis_Workflow General Synthesis Workflow A 2-Aminothiophene-3-carboxylate B Functionalized Iminophosphorane A->B Reaction D Aza-Wittig Reaction B->D C Phenyl Isocyanate C->D E Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl- 3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate D->E Cyclization

General synthetic workflow for the reference compound.
X-ray Crystallography

Single crystals suitable for X-ray diffraction were grown. A crystal of appropriate dimensions (0.30 x 0.20 x 0.10 mm) was selected and mounted on a Bruker SMART 4K CCD area-detector diffractometer.[1]

Data Collection: The data was collected at 298 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 12706 reflections were collected.[1]

Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated by a mixture of independent and constrained refinement.[1] An absorption correction was applied using SADABS.[1]

XRay_Workflow X-ray Crystallography Workflow cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement A Single Crystal Selection B Mounting on Diffractometer (Bruker SMART 4K CCD) A->B C Data Collection (Mo Kα, 298 K) B->C D Data Reduction (SAINT-Plus) C->D E Absorption Correction (SADABS) D->E F Structure Solution (Direct Methods - SHELXS97) E->F G Full-Matrix Least-Squares Refinement on F² (SHELXL97) F->G H Anisotropic Refinement (Non-H atoms) G->H I H-atom Treatment H->I J Final Structural Model I->J

Workflow for X-ray structure determination.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, the detailed analysis of the closely related Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate provides significant insights into the structural features of this important class of heterocyclic compounds. The data presented herein, including unit cell parameters, molecular geometry, and intermolecular interactions, serves as a valuable resource for researchers in medicinal chemistry and materials science. The detailed experimental protocols also offer a practical guide for the synthesis and crystallographic analysis of new thieno[2,3-d]pyrimidine derivatives. This structural information is fundamental for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases. This has led to its exploration as a privileged scaffold for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the diverse biological activities of thieno[2,3-d]pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the quantitative data, experimental protocols, and the underlying signaling pathways to offer a valuable resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[1][2]

Kinase Inhibition

A predominant mechanism of action for the anticancer effects of these derivatives is their role as ATP-competitive inhibitors in the kinase domain of key enzymes.[1] By occupying the ATP-binding pocket, they block the phosphotransferase activity of the kinase, thereby disrupting downstream signaling cascades essential for cancer cell survival.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[3] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3][4]

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
17fHCT-1162.80 ± 0.16Sorafenib-[3]
17fHepG24.10 ± 0.45Sorafenib-[3]
17fVEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04[3]
IVHCT-1162.80--[4]
IVHepG24.10--[4]
IVVEGFR-20.23--[4]
VPC316.35--[4]
VHepG28.24--[4]
VVEGFR-20.073--[4]

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is another crucial receptor tyrosine kinase involved in cell proliferation, and its deregulation is a hallmark of many cancers.[2] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as EGFR inhibitors.[5]

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
7aHepG2 (wild-type EGFR)---[5]
7aPC3 (wild-type EGFR)---[5]
7aHepG2 (EGFR T790M)---[5]
7aPC3 (EGFR T790M)---[5]
General Cytotoxic Activity

Beyond specific kinase inhibition, many thieno[2,3-d]pyrimidine derivatives exhibit broad-spectrum cytotoxic activity against various cancer cell lines.

Table 3: General Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
14MCF-722.12Doxorubicin30.40[6]
13MCF-722.52Doxorubicin30.40[6]
9MCF-727.83Doxorubicin30.40[6]
12MCF-729.22Doxorubicin30.40[6]
5gMCF-718.87 ± 0.2 (µg/mL)Paclitaxel40.37 ± 1.7 (µg/mL)[7]
lMDA-MB-23127.6Paclitaxel29.3[8]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435GP = -31.02%--[9]

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF VEGF VEGF VEGF->VEGFR2 Binds Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of safer anti-inflammatory agents is a continuous pursuit. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10]

The anti-inflammatory mechanism of these compounds is often linked to the inhibition of prostaglandin E2 (PGE2) production.[10]

Table 4: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundAssayResultReference CompoundResultSource
4cCarrageenan-induced paw edema (1h)35% protectionDiclofenac92% of Diclofenac activity[10]
4cCarrageenan-induced paw edema (2h)36% protectionDiclofenac86% of Diclofenac activity[10]
4cCarrageenan-induced paw edema (3h)42% protectionDiclofenac88% of Diclofenac activity[10]
4cPGE2 concentration in blood serum19 pg/mLDiclofenac12 pg/mL[10]
4fCarrageenan-induced paw edema (4h)-Diclofenac71% of Diclofenac activity[10]
4aCarrageenan-induced paw edema (4h)-Diclofenac69% of Diclofenac activity[10]
4iCarrageenan-induced paw edema (4h)-Diclofenac63% of Diclofenac activity[10]
4eCarrageenan-induced paw edema (4h)-Diclofenac61% of Diclofenac activity[10]

Experimental Workflow Diagram

Anti_inflammatory_Assay_Workflow Start Start Animal_Grouping Animal Grouping (e.g., Rats) Start->Animal_Grouping Compound_Admin Administer Thieno[2,3-d]pyrimidine Derivative or Vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Edema_Measurement Measure Paw Edema Volume at Different Time Points Carrageenan_Injection->Paw_Edema_Measurement Blood_Collection Collect Blood Samples Carrageenan_Injection->Blood_Collection Data_Analysis Data Analysis and Comparison with Control Paw_Edema_Measurement->Data_Analysis PGE2_ELISA Measure PGE2 Levels using ELISA Blood_Collection->PGE2_ELISA PGE2_ELISA->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo anti-inflammatory activity assessment.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thieno[2,3-d]pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[11][12]

Some derivatives have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE).[11]

Table 5: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget OrganismMIC (mg/L)Source
2MRSA2-16[11]
2VRSA2-16[11]
2VISA2-16[11]
2VRE2-16[11]
CompoundTarget OrganismInhibition Zone (mm)Reference CompoundInhibition Zone (mm)Source
9bAspergillus fumigatusStrong effect--[7]
9bCandida albicansStrong effect--[7]
9bStaphylococcus aureusStrong effect--[7]
9bBacillus subtilisStrong effect--[7]
9bSalmonella sp.Strong effect--[7]
9bEscherichia coliStrong effect--[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a specified period (e.g., 72 hours).[13]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[6]

In Vitro Kinase Inhibition Assay
  • Assay Components: The assay typically includes the recombinant kinase enzyme, a substrate (e.g., a peptide), ATP, and the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence, or radioactivity.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.[3]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: Wistar rats are commonly used for this assay.

  • Compound Administration: The test compounds, a reference drug (e.g., diclofenac), and a vehicle control are administered to different groups of animals, typically orally.[10]

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The thieno[2,3-d]pyrimidine derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

References

An In-depth Technical Guide on the Solubility of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

This compound, with the chemical formula C₁₀H₉ClN₂O₂S and a molecular weight of 256.71 g/mol , is a key building block in the synthesis of a wide range of thieno[2,3-d]pyrimidine derivatives.[2][3] These derivatives have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][4] The chloro-substituent at the 4-position makes it a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[3][5]

The inherent physicochemical properties of thieno[2,3-d]pyrimidine derivatives, such as poor aqueous solubility, can present challenges in drug development.[5] Therefore, a thorough understanding and a reliable method for determining the solubility of intermediates like this compound are paramount for successful drug discovery and development endeavors.

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For a solid compound like this compound, the dissolution process involves the overcoming of lattice energy in the crystal by the solvation energy released upon interaction with the solvent molecules.

Several factors can influence the solubility of a compound:

  • Physicochemical Properties of the Solute: This includes its molecular structure, polarity, ability to form hydrogen bonds, and crystal lattice energy.

  • Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are crucial. The principle of "like dissolves like" is a useful guideline.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • pH of the Solution: For ionizable compounds, the pH of the aqueous medium significantly affects solubility.[6]

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two main types of experiments: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic solubility refers to the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

Protocol: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be confirmed visually.[8]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any loss of solute or solvent during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[9]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Ensure excess solid sep1 Centrifuge or Filter equil1->sep1 Saturated solution quant1 Analyze supernatant/filtrate (e.g., HPLC) sep1->quant1 Clear solution G start Prepare concentrated DMSO stock solution add_buffer Add stock solution to aqueous buffer start->add_buffer monitor Monitor for precipitation (e.g., nephelometry) add_buffer->monitor end Determine concentration at precipitation point monitor->end

References

In-Depth Technical Guide to the Pharmacokinetics of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its bioisosteric resemblance to purines. This structural feature allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites of kinases. Consequently, thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of compounds under investigation for various therapeutic applications, most notably in oncology as kinase inhibitors. Their efficacy is not solely dependent on their potency against a specific target but is critically influenced by their pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the pharmacokinetics of thieno[2,3-d]pyrimidine compounds, summarizing available quantitative data, detailing experimental protocols, and visualizing key related pathways and workflows.

Pharmacokinetic Properties of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine compounds have been extensively developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). The pharmacokinetic properties of these compounds are often tailored through chemical modifications to enhance their drug-like characteristics, such as oral bioavailability and metabolic stability.

Data Presentation: A Summary of In Vivo Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for representative thieno[2,3-d]pyrimidine compounds from in vivo studies in animal models. These studies are crucial for understanding the in vivo behavior of these potential drug candidates.

Table 1: Pharmacokinetic Parameters of a Thieno[2,3-d]pyrimidine-based PI3K Inhibitor (Compound 6a) in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Tmax (h) -0.5
Cmax (ng/mL) 289 ± 45187 ± 32
AUC0-t (ng·h/mL) 356 ± 58412 ± 71
AUC0-inf (ng·h/mL) 368 ± 62425 ± 75
t1/2 (h) 2.1 ± 0.42.5 ± 0.6
CL (L/h/kg) 2.7 ± 0.5-
Vd (L/kg) 8.2 ± 1.5-
Oral Bioavailability (F%) -23.1%

Data extracted from a study on orally active phosphoinositide 3-kinase inhibitors. The specific compound is a thieno[2,3-d]pyrimidine derivative designated as 6a.[1]

Table 2: Pharmacokinetic Parameters of a Thieno[3,2-d]pyrimidine-based RIPK2 Inhibitor (Compound HY3) in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.0830.58
Cmax (ng/mL) 1003.67 ± 110.51586.33 ± 150.00
AUC0-t (ng·h/mL) 718.08 ± 101.441671.60 ± 329.81
AUC0-inf (ng·h/mL) 722.38 ± 103.021682.93 ± 332.06
t1/2 (h) 1.01 ± 0.081.84 ± 0.63
CL (L/h/kg) 2.78 ± 0.40-
Vd (L/kg) 4.02 ± 0.44-
Oral Bioavailability (F%) -46.6%

Data extracted from a study on thieno[3,2-d]pyrimidine derivatives as RIPK2 inhibitors.[2]

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments involved in the pharmacokinetic evaluation of thieno[2,3-d]pyrimidine compounds.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a thieno[2,3-d]pyrimidine compound in a rat model.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are fasted overnight before dosing.

2. Dosing:

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline) and administered as a bolus dose via the tail vein.

  • Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

3. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method - LC-MS/MS Quantification:

  • A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the compound in plasma.[3]

  • Sample Preparation: A simple protein precipitation method is commonly employed. An aliquot of plasma is mixed with a precipitation agent (e.g., acetonitrile) containing an internal standard (often a stable isotope-labeled version of the analyte). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard ensure selectivity and sensitivity.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as (AUCoral / Doseoral) / (AUCIV / DoseIV) × 100.

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Interpretation AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting AnimalAcclimatization->Fasting IV_Admin Intravenous (IV) Administration Fasting->IV_Admin PO_Admin Oral (PO) Administration Fasting->PO_Admin BloodCollection Serial Blood Collection (Predetermined Time Points) IV_Admin->BloodCollection PO_Admin->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleStorage Storage at -80°C PlasmaSeparation->SampleStorage SamplePrep Plasma Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep LCMS_Analysis LC-MS/MS Quantification SamplePrep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->PK_Analysis Results Determine PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Analysis->Results

In Vivo Pharmacokinetic Study Workflow
Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Compounds

Thieno[2,3-d]pyrimidine derivatives are frequently designed to inhibit protein kinases that are crucial in cancer cell signaling. The diagrams below illustrate the simplified signaling pathways of EGFR and VEGFR, two common targets for this class of compounds.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signaling ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->EGFR Inhibition

Simplified EGFR Signaling Pathway Inhibition

VEGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR->RAS Dimerization & Autophosphorylation VEGF VEGF (Ligand) VEGF->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->VEGFR Inhibition

Simplified VEGFR Signaling Pathway Inhibition

Conclusion

The pharmacokinetic profile of thieno[2,3-d]pyrimidine compounds is a critical determinant of their therapeutic potential. This guide has provided a snapshot of the quantitative pharmacokinetic data available for this class of molecules, highlighting the importance of in vivo studies in animal models. The detailed experimental protocols offer a framework for conducting such studies, emphasizing the necessity of robust bioanalytical methods like LC-MS/MS for accurate quantification. The visualizations of both the experimental workflow and the targeted signaling pathways provide a clear conceptual understanding of the processes involved. As research in this area continues, a growing body of pharmacokinetic data will undoubtedly facilitate the development of novel thieno[2,3-d]pyrimidine-based drugs with optimized efficacy and safety profiles for the benefit of patients.

References

Methodological & Application

"using Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in kinase assays"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The compound Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate serves as a crucial synthetic intermediate for a promising class of kinase inhibitors. The thieno[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine, enabling it to effectively compete with ATP at the kinase catalytic site. This competitive inhibition mechanism is the primary mode of action for thieno[2,3-d]pyrimidine-based kinase inhibitors. By occupying the ATP-binding pocket, these compounds block the phosphotransferase activity of the kinase, thereby disrupting downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.

Derivatives built upon the thieno[2,3-d]pyrimidine framework have demonstrated potent inhibitory activity against a range of clinically relevant kinases implicated in oncology, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR) and its mutants, and FMS-like Tyrosine Kinase 3 (FLT3). The versatility of the scaffold allows for chemical modifications, particularly at the 4-position, to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory concentrations (IC50) of various thieno[2,3-d]pyrimidine derivatives against key kinase targets.

Table 1: VEGFR-2 Inhibitory Activity

Compound IDIC50 (nM)Reference
8e3.9[1]
8b5[1]
17f230[2][3]

Table 2: EGFR Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
5bEGFR (wild-type)37.19[4]
5bEGFR (T790M mutant)204.1[4]
12cEGFR (wild-type)37.5[5]
12cEGFR (T790M mutant)148.9[5]
25EGFR59[6]

Table 3: FLT3 Inhibitory Activity

Compound IDIC50 (µM)Reference
532.435[7]

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Thieno[2,3-d]pyrimidine test compounds

  • Recombinant target kinase (e.g., VEGFR-2, EGFR, FLT3)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT)[8]

  • ATP solution

  • Peptide substrate specific for the target kinase

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

    • In a multi-well plate, add a small volume of each diluted test compound. Include wells with DMSO only as a positive control (100% kinase activity) and wells without the enzyme as a negative control (background).

    • Initiate the kinase reaction by adding the diluted recombinant kinase to each well.

    • Incubate the plate at a controlled temperature (e.g., 27-30°C) for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Incubate at room temperature for the recommended time (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_0 ATP-Binding Pocket of Kinase ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Phospho_Substrate->Downstream Block->Substrate Inhibition

Caption: ATP-competitive inhibition by thieno[2,3-d]pyrimidines.

G Start Start Prep_Cmpd Prepare Serial Dilutions of Thieno[2,3-d]pyrimidine Inhibitor Start->Prep_Cmpd Incubate Incubate Plate: Kinase + Inhibitor + Master Mix Prep_Cmpd->Incubate Prep_Mix Prepare Kinase Reaction Master Mix (Buffer, ATP, Substrate) Prep_Mix->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Generate Luminescence) Add_ADP_Glo->Add_Detection Read_Plate Measure Luminescence with Plate Reader Add_Detection->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based kinase assay.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MAPK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

References

Application Notes and Protocols: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a pivotal chemical intermediate in the field of medicinal chemistry, particularly in the development of novel anti-cancer agents. Its thienopyrimidine core is a bioisostere of purine and is considered a "privileged scaffold" for the design of kinase inhibitors.[1][2] This document provides a comprehensive overview of the application of this compound as a starting material for the synthesis of potent anti-cancer derivatives, detailing their biological activities, relevant experimental protocols, and the underlying signaling pathways.

The primary utility of this compound lies in the reactivity of the chlorine atom at the C4 position, which allows for nucleophilic substitution to introduce a variety of functional groups, leading to the generation of diverse chemical libraries for screening.[3] Many of its derivatives have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

I. Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of thieno[2,3-d]pyrimidine derivatives starting from this compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start This compound reaction Nucleophilic Substitution (e.g., with amines, phenols) start->reaction derivatives Library of Thieno[2,3-d]pyrimidine Derivatives reaction->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification cell_culture Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231, HCT-116) purification->cell_culture kinase_assay Target-Based Screening (e.g., VEGFR-2 Kinase Assay) purification->kinase_assay mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 hit_id Hit Identification & Lead Optimization ic50->hit_id kinase_assay->hit_id

Figure 1: General experimental workflow for synthesis and screening.

II. Quantitative Data: In Vitro Anti-proliferative Activity

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMCF-7 (Breast)0.045 - 0.11[4]
MDA-MB-231 (Breast)0.16 - 0.24[4]
Thieno[2,3-d]pyrimidine-based VEGFR-2 InhibitorsHCT-116 (Colon)2.80 - 4.10
HepG2 (Liver)4.10
MCF-7 (Breast)Active (specific IC50 not provided)
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesA549 (Lung)0.94

III. Key Molecular Target: VEGFR-2 Signaling Pathway

A significant number of thieno[2,3-d]pyrimidine derivatives exhibit their anti-cancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis. The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, which are crucial for tumor growth and metastasis.

The following diagram illustrates the VEGFR-2 signaling pathway, which is a primary target for many thieno[2,3-d]pyrimidine-based inhibitors.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Gene Expression (Cell Proliferation) MAPK->Proliferation Akt Akt PI3K->Akt Survival Gene Expression (Cell Survival, Anti-apoptosis) Akt->Survival Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition

Figure 2: Simplified VEGFR-2 signaling pathway and point of inhibition.

IV. Experimental Protocols

A. General Synthesis Protocol for 4-Amino-Substituted Thieno[2,3-d]pyrimidines

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., ethanol, isopropanol, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in the reaction vessel.

  • Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

B. MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Synthesized thieno[2,3-d]pyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

C. In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.[6][7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (containing MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Synthesized thieno[2,3-d]pyrimidine derivatives dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation: Stop the reaction by adding the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

V. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of thieno[2,3-d]pyrimidine derivatives with potent anti-cancer properties. The methodologies and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel compounds based on this privileged scaffold, with a particular focus on the inhibition of key oncogenic signaling pathways such as the one mediated by VEGFR-2. The provided protocols offer standardized procedures for the biological evaluation of these promising anti-cancer agents.

References

Application Notes and Protocols: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate as a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document includes its mechanism of action, representative biological data, and detailed protocols for its evaluation in preclinical research.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in oncology. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds, which has been identified as a promising scaffold for the development of potent VEGFR-2 inhibitors.[2][3][4] This molecule is a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.

Mechanism of Action

VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound, by binding to the ATP pocket of the VEGFR-2 kinase domain, prevents this initial autophosphorylation step, effectively abrogating the entire downstream signaling cascade and inhibiting angiogenesis.

Data Presentation

The following tables summarize representative quantitative data for thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. While specific data for this compound is not publicly available, the presented data is based on structurally similar compounds and provides an expected range of activity.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

Compound IDModificationIC50 (nM)Reference CompoundIC50 (nM)
Thieno[2,3-d]pyrimidine Derivative A4-Anilino substitution21Sorafenib53.65[1]
Thieno[2,3-d]pyrimidine Derivative BUrea-based side chain33.4Sunitinib80
Thieno[2,3-d]pyrimidine Derivative CPhenylurea moiety47.0Lenvatinib4

Table 2: Cellular Activity of Thieno[2,3-d]pyrimidine Derivatives

AssayCell LineIC50 (µM)Positive ControlIC50 (µM)
Anti-proliferative ActivityHUVEC0.85Sorafenib1.2
Anti-proliferative ActivityHCT-116 (Colon)2.80[2]Doxorubicin0.5
Anti-proliferative ActivityHepG2 (Liver)4.10[2]Doxorubicin0.8
Anti-proliferative ActivityMCF-7 (Breast)7.5Doxorubicin1.1

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of the test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compound or vehicle (for control wells) to the wells of a 96-well plate.

  • Prepare a master mix containing kinase buffer, ATP (at Km concentration for VEGFR-2), and the peptide substrate.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.

  • Starve the cells for 4-6 hours in a basal medium containing 0.5% FBS.

  • Treat the cells with serial dilutions of the test compound in the presence of 20 ng/mL VEGF-A. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Protocol 3: Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of the test compound on VEGF-induced endothelial cell migration.[5][6]

Materials:

  • HUVECs

  • Boyden chamber apparatus with 8 µm pore size polycarbonate membranes

  • Fibronectin

  • Basal medium with 0.1% BSA

  • VEGF-A

  • Test compound (dissolved in DMSO)

  • Calcein AM fluorescent dye

Procedure:

  • Coat the underside of the Boyden chamber membrane with 10 µg/mL fibronectin and allow it to dry.

  • Starve HUVECs overnight in a basal medium containing 0.5% FBS.

  • Harvest and resuspend the cells in a basal medium with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

  • In the lower chamber, add basal medium with 0.1% BSA containing 20 ng/mL VEGF-A as a chemoattractant.

  • In the upper chamber, add the HUVEC suspension pre-incubated with various concentrations of the test compound or vehicle control.

  • Incubate the chamber for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Calcein AM.

  • Count the number of migrated cells in several random fields under a fluorescence microscope.

  • Quantify the inhibition of migration relative to the vehicle control.

Protocol 4: In Vivo Tumor Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of the test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line that drives angiogenesis (e.g., HCT-116)

  • Matrigel

  • Test compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of 5 x 10⁶ HCT-116 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice daily via oral gavage or intraperitoneal injection.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

  • Compare the tumor growth inhibition in the treated group to the control group.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC MAPK MAPK (ERK1/2) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Inhibitor Ethyl 4-chloro-5-methylthieno [2,3-d]pyrimidine-6-carboxylate Inhibitor->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - Kinase Buffer - ATP & Substrate - VEGFR-2 Enzyme start->prepare_reagents plate_setup Plate Setup: Add Compound/Vehicle to 96-well Plate prepare_reagents->plate_setup add_master_mix Add Master Mix (Buffer, ATP, Substrate) plate_setup->add_master_mix initiate_reaction Initiate Reaction: Add VEGFR-2 Enzyme add_master_mix->initiate_reaction incubation Incubate at 30°C for 60 minutes initiate_reaction->incubation add_detection Add Kinase-Glo® Reagent incubation->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze_data Data Analysis: Calculate % Inhibition Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Experimental Workflow: Cell Migration (Boyden Chamber) Assay

Migration_Assay_Workflow start Start prepare_cells Prepare HUVECs: Culture and Serum Starve start->prepare_cells prepare_chamber Prepare Boyden Chamber: Coat Membrane with Fibronectin prepare_cells->prepare_chamber add_chemoattractant Add Chemoattractant (VEGF) to Lower Chamber prepare_chamber->add_chemoattractant add_cells Add HUVECs with Test Compound to Upper Chamber add_chemoattractant->add_cells incubation Incubate for 4-6 hours add_cells->incubation remove_non_migrated Remove Non-migrated Cells incubation->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify analyze_data Data Analysis: Calculate % Inhibition quantify->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Modification of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of the thieno[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural analogy to purines, allowing it to interact with a wide range of biological targets.[1][2][3] Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This document details key synthetic transformations for modifying the thieno[2,3-d]pyrimidine core, enabling the generation of diverse compound libraries for biological screening.

I. General Synthetic Workflow

The synthesis of modified thieno[2,3-d]pyrimidines typically begins with the construction of a substituted 2-aminothiophene, often via the Gewald reaction. This intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core, which can be further functionalized. A general workflow is depicted below.

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Functionalization A α-Methylene Carbonyl (e.g., Cyclohexanone) E Gewald Reaction A->E B Activated Nitrile (e.g., Malononitrile) B->E C Elemental Sulfur C->E D Base (e.g., Triethylamine) D->E F 2-Aminothiophene Derivative E->F G 2-Aminothiophene Derivative I Cyclization G->I H Cyclizing Agent (e.g., Formamide, Urea) H->I J Thieno[2,3-d]pyrimidin-4(3H)-one I->J K Thieno[2,3-d]pyrimidin-4(3H)-one L Chlorination (e.g., POCl3) K->L M 4-Chlorothieno[2,3-d]pyrimidine L->M N Nucleophilic Substitution (e.g., Amines, Alcohols) M->N P Suzuki Coupling (with Boronic Acids) M->P O Substituted Thieno[2,3-d]pyrimidines N->O P->O

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidine analogs.

II. Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene Precursor via Gewald Reaction

This protocol describes the synthesis of a 2-aminothiophene derivative, a key intermediate for the thieno[2,3-d]pyrimidine core.[5][6]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.[5]

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.[5]

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[5]

  • The crude product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, can be further purified by recrystallization from ethanol.[5]

Protocol 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the formation of the core thieno[2,3-d]pyrimidine ring system from the 2-aminothiophene precursor.

Method A: Using Formamide [5]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[5]

  • Add an excess of formamide (20 mL).[5]

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[5]

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.[5]

  • The precipitated product is collected by filtration, washed with water, and dried.

Method B: Using Urea [1]

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Urea

Procedure:

  • Mix methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) in a suitable reaction vessel.[1]

  • Heat the mixture for 2 hours at 200°C.[1]

  • After cooling, the solid product, thieno[2,3-d]pyrimidine-2,4-diol, is isolated.

Protocol 3: Chlorination of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

This protocol describes the conversion of the 4-oxo group to a 4-chloro group, which is a versatile handle for further modifications.[7]

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivative

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Heat the thieno[2,3-d]pyrimidin-4(3H)-one derivative under reflux in neat POCl₃ for 6 hours.[7]

  • After the reaction is complete, carefully quench the excess POCl₃ with ice water.

  • The resulting precipitate, the 4-chlorothieno[2,3-d]pyrimidine derivative, is collected by filtration, washed with water, and dried. This product is often used in the next step without further purification.[7]

Protocol 4: Nucleophilic Substitution at the C4-Position

The 4-chloro substituent is readily displaced by various nucleophiles, such as amines, to introduce diversity.

Materials:

  • 4-Chlorothieno[2,3-d]pyrimidine derivative

  • Morpholine (or other amine)

  • Ethanol:Isopropanol (1:1 mixture)

  • Triethylamine (TEA)

Procedure:

  • To a solution of the 4-chlorothieno[2,3-d]pyrimidine derivative (2.13 mmol) in a 1:1 mixture of ethanol and isopropanol (15 mL), add morpholine (2.13 mmol) and a few drops of TEA.[7]

  • Heat the reaction mixture at 80°C. Monitor the reaction by TLC.[7]

  • Upon completion, the precipitate is filtered, washed with an appropriate solvent, and dried.[7]

  • The final product can be purified by flash column chromatography.[7]

Protocol 5: Suzuki Coupling for C-C Bond Formation

Suzuki coupling is a powerful method for introducing aryl or heteroaryl groups at positions amenable to this reaction, typically after conversion to a halide or triflate.

Materials:

  • Halogenated thieno[2,3-d]pyrimidine derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Dioxane/Water)

Procedure:

  • In a reaction vessel, dissolve the halogenated thieno[2,3-d]pyrimidine derivative and the boronic acid in a mixture of dioxane and aqueous sodium carbonate.

  • Degas the solution with nitrogen or argon.

  • Add the palladium catalyst and heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of modified thieno[2,3-d]pyrimidines.

Table 1: Synthesis Yields of Thieno[2,3-d]pyrimidine Derivatives
CompoundSynthetic StepReagentsYield (%)Reference
2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesNucleophilic Substitution4-Chlorothieno[2,3-d]pyrimidine, Morpholine75-95[7]
Thieno[2,3-d]pyrimidin-4-one derivativesCyclization2-Aminothiophene, Aldehydes, HCl70-85[7]
2-Morpholino-N′-(5,6,7,8-tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidin-4-yl)acetohydrazideMulti-step synthesis-66[8]
Thieno[2,3-d]pyrimidin-4-aminesDimroth RearrangementN'-(3-cyano...)-N,N-dimethylmethanimidamide, AnilinesHigh[9]
Table 2: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound IDTargetCell LineIC₅₀ (µM)Reference
Compound l Breast CancerMDA-MB-23127.6[9]
Paclitaxel (Control)Breast CancerMDA-MB-23129.3[9]
Compound VIb PI3Kβ-72% inhibition at 10 µM[7]
Compound VIb PI3Kγ-84% inhibition at 10 µM[7]
Compounds 17c-i, 20b AnticancerHCT-116, HepG2Excellent activity[10]
Compound 17i, 17g AnticancerMCF-7Active[10]

IV. Signaling Pathway Visualization

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for these compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival ThienoPy Thieno[2,3-d]pyrimidine Inhibitors ThienoPy->PI3K

References

Application Notes and Protocols: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic organic compound that serves as a key intermediate and a foundational scaffold in the synthesis of a diverse range of biologically active molecules. The thieno[2,3-d]pyrimidine core is structurally analogous to purines, allowing derivatives to interact with a variety of biological targets, particularly protein kinases.[1] In the context of cell culture, this compound and its derivatives are primarily investigated for their potential as anti-cancer agents.

The primary application of this compound in a cell culture setting is as a precursor for the development of novel therapeutic agents. The chloro-substituent at the 4-position is a reactive site, enabling medicinal chemists to introduce various functional groups and generate libraries of derivatives for screening. These derivatives have shown significant cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells.[2][3][4]

Several studies have indicated that the anticancer effects of thieno[2,3-d]pyrimidine derivatives are mediated through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[5] Notably, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fms-like Tyrosine Kinase 3 (FLT3).[2][6] Inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/AKT, MAPK, and STAT5 pathways, ultimately leading to reduced cell proliferation and survival.[2]

Due to its role as a versatile synthetic intermediate, this compound is a valuable tool for drug discovery and development programs focused on oncology. Its utility lies in the generation of novel chemical entities with tailored selectivity and potency for specific kinase targets.

Data Presentation

The following table summarizes the cytotoxic activity of various derivatives of the thieno[2,3-d]pyrimidine scaffold against several human cancer cell lines. It is important to note that this data pertains to derivatives and not to the parent compound, this compound. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDModification on Thieno[2,3-d]pyrimidine CoreCell LineIC50 (µM)Reference
Derivative 1 Varied substitutionsHCT-116 (Colon)2.80 ± 0.16[2]
Derivative 1 Varied substitutionsHepG2 (Liver)4.10 ± 0.45[2]
Derivative 2 2-(benzylamino)-5,6-dimethylMDA-MB-435 (Melanoma)Not explicitly stated as IC50, but showed -31.02% growth[1]
Derivative 3 Sulfadoxine at 3-position, thione at 2-positionMCF-7 (Breast)22.12[3]
Derivative 4 Sulfadimethoxazine at 3-position, thione at 2-positionMCF-7 (Breast)22.52[3]
Derivative 5 Sulfanilamide at 3-position, thione at 2-positionMCF-7 (Breast)27.83[3]
Derivative 6 Sulfamerazine at 3-position, thione at 2-positionMCF-7 (Breast)29.22[3]
Doxorubicin Reference DrugMCF-7 (Breast)30.40[3]
Compound 2a 4-Substituted aminoA549 (Lung)13.40[4]
Compound 4d 4-Substituted aminoPC3 (Prostate)14.13[4]

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of this compound derivatives on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mM). b. Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. c. After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. d. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only). e. Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: a. After the incubation period, carefully remove the medium from each well. b. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. d. Carefully aspirate the MTT solution without disturbing the formazan crystals. e. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. f. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase (e.g., VEGFR-2, FLT3).

Materials:

  • Recombinant active kinase (e.g., VEGFR-2, FLT3)

  • Kinase-specific substrate

  • Test compound (derivative of this compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (format-dependent, e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • 96-well or 384-well assay plates

  • Microplate reader (luminescence, fluorescence, or scintillation counter, depending on the assay format)

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the test compound in the kinase assay buffer. c. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the kinase assay buffer. The ATP concentration is often near its Km for the specific kinase.

  • Assay Reaction: a. To the wells of the assay plate, add the kinase and the test compound at various concentrations. b. Include a positive control (kinase without inhibitor) and a negative control (no kinase). c. Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding the substrate and ATP mixture to each well. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a stop solution (e.g., EDTA) or as per the detection kit's instructions. b. Add the detection reagent to each well. c. Incubate the plate as required by the detection protocol to allow the signal to develop.

  • Data Acquisition and Analysis: a. Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate microplate reader. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. c. Plot the percentage of inhibition against the compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Inhibitor Ethyl 4-chloro-5-methylthieno [2,3-d]pyrimidine-6-carboxylate Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of a thieno[2,3-d]pyrimidine derivative.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h (Cell Attachment) SeedCells->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate 48-72h (Treatment) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Analytical Methods for Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods for the characterization and quantification of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The protocols detailed below are compiled from established methodologies for related thieno[2,3-d]pyrimidine derivatives and are intended to serve as a robust starting point for laboratory implementation.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound with the following identifiers and properties:

PropertyValueSource
CAS Number 101667-98-5[1]
Molecular Formula C₁₀H₉ClN₂O₂S[1][2]
Molecular Weight 256.71 g/mol [1][2]
Alternate Name Thieno[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester[1]
Purity (Typical) >95% - 97%[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and for the quantification of this compound. While a specific validated method for this exact compound is not publicly available, a general protocol based on methods for similar thieno[2,3-d]pyrimidine derivatives is provided below.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to monitor reaction progress during its synthesis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm × 150 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: A major peak corresponding to the target compound should be observed. The retention time will be dependent on the specific gradient conditions used. Purity can be estimated by the area percentage of the main peak.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Application: To confirm the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Instrumentation: An Agilent 1100 HPLC instrument equipped with a mass detector (Agilent LC-MSD SL) or a similar system is suitable.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Analysis Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺).

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system. For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺257.01460
[M+Na]⁺278.99654
[M-H]⁻255.00004
[M]⁺256.00677

Data sourced from computational predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Techniques:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

Expected ¹H NMR Spectral Data (Predicted): Based on the structure, the following proton signals are expected:

  • A singlet for the methyl group protons.

  • A quartet and a triplet for the ethyl ester protons.

  • A singlet for the pyrimidine proton.

Expected ¹³C NMR Spectral Data (Predicted): Signals corresponding to the carbonyl carbon of the ester, aromatic and heterocyclic carbons, and the aliphatic carbons of the methyl and ethyl groups are anticipated.

Infrared (IR) Spectroscopy

Application: To identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Analysis Range: 4000-400 cm⁻¹.

Expected IR Absorption Bands: Based on the analysis of similar thieno[2,3-d]pyrimidine structures, the following characteristic peaks are expected:

  • ~3000-2850 cm⁻¹: C-H stretching of alkyl groups.

  • ~1720 cm⁻¹: C=O stretching of the ester group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic and pyrimidine rings.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

Overall Analytical Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample_Preparation Sample Preparation (Dissolution, Filtration) HPLC HPLC Analysis (Purity Assessment) Sample_Preparation->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Sample_Preparation->MS NMR NMR Spectroscopy (Structural Elucidation) Sample_Preparation->NMR IR IR Spectroscopy (Functional Group Identification) Sample_Preparation->IR Data_Analysis Data Analysis and Structural Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: Overall analytical workflow for the characterization of the target compound.

HPLC Protocol Flowchart Start Start Prepare_Sample Prepare Sample (1 mg/mL in mobile phase) Start->Prepare_Sample Filter_Sample Filter Sample (0.45 µm syringe filter) Prepare_Sample->Filter_Sample Inject_Sample Inject into HPLC (10 µL) Filter_Sample->Inject_Sample Run_Method Run Gradient Method (C18 column, Acetonitrile/Water) Inject_Sample->Run_Method Detect_Signal Detect at 254 nm Run_Method->Detect_Signal Analyze_Data Analyze Chromatogram (Determine purity) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the HPLC analysis protocol.

Spectroscopic Analysis Pathway Sample Purified Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_MS Prepare Dilute Solution (e.g., in Acetonitrile) Sample->Prepare_MS Prepare_IR Prepare KBr Pellet or Thin Film Sample->Prepare_IR Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Dissolve_NMR->Acquire_NMR Analyze_NMR Structural Elucidation Acquire_NMR->Analyze_NMR Acquire_MS Acquire Mass Spectrum (ESI or APCI) Prepare_MS->Acquire_MS Analyze_MS Confirm Molecular Weight Acquire_MS->Analyze_MS Acquire_IR Acquire IR Spectrum Prepare_IR->Acquire_IR Analyze_IR Identify Functional Groups Acquire_IR->Analyze_IR

Caption: Logical flow for comprehensive spectroscopic analysis.

References

Application Notes and Protocols: Derivatization of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] In particular, thieno[2,3-d]pyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][3]

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a key intermediate for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. The reactive chloro group at the 4-position allows for nucleophilic substitution, providing a straightforward route to introduce various functionalities and modulate the biological activity of the resulting compounds. This document provides detailed protocols for the derivatization of this starting material and for the subsequent biological evaluation of the synthesized compounds, with a focus on their potential as anticancer agents.

Synthetic Protocols

The primary route for derivatizing this compound involves the nucleophilic substitution of the 4-chloro group. A general and widely applicable method is the reaction with various amines to yield the corresponding 4-amino derivatives.

General Procedure for the Synthesis of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Derivatives

This protocol is adapted from the synthesis of related 4-amino-thieno[2,3-d]pyrimidines and can be applied to this compound.[4][5]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Dry dioxane

  • Dry hydrogen chloride gas or a solution of HCl in dioxane

  • 10% (v/v) aqueous ammonium hydroxide (NH₄OH)

  • Ice

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in dry dioxane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Add the desired amine (1 to 1.2 equivalents) to the solution.

  • Bubble dry hydrogen chloride gas through the reaction mixture for several hours while stirring at room temperature, or add a solution of HCl in dioxane. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture onto ice.

  • Neutralize the solution to a pH of approximately 8 with 10% aqueous ammonium hydroxide.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Biological Assay Protocols

The following are detailed protocols for common biological assays used to evaluate the anticancer potential of the synthesized thieno[2,3-d]pyrimidine derivatives.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well tissue culture plates

  • Synthesized thieno[2,3-d]pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

In Vitro Kinase Inhibition Assays

Thieno[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases. The following are general protocols for assessing their inhibitory activity against kinases such as EGFR, VEGFR-2, and PI3K.

Materials:

  • Purified EGFR kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer

  • Synthesized thieno[2,3-d]pyrimidine derivatives

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted inhibitors or a vehicle control for a specified time (e.g., 30 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the ATP and the fluorescently labeled peptide substrate.

  • Detection: After incubation, add the HTRF detection reagents. The signal is generated when the donor and acceptor fluorophores are brought into proximity.

  • Data Analysis: Measure the signal using an HTRF-compatible plate reader. The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells, and IC50 values are determined.[6]

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7]

Materials:

  • Purified PI3K enzyme

  • Substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • Synthesized thieno[2,3-d]pyrimidine derivatives

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the PI3K enzyme, substrate, ATP, and various concentrations of the inhibitor in the appropriate kinase reaction buffer.

  • Reaction Termination: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and the kinase activity.[6][7]

Data Presentation

The following tables summarize the biological activity of representative thieno[2,3-d]pyrimidine derivatives from the literature.

Compound IDR Group at C4-positionCancer Cell LineIC50 (µM)Reference
1 4-Amino-2-(p-tolyl)MCF-70.013[4][5]
2 4-Amino-2-(4-chlorophenyl)MCF-7> 100[4]
3 4-Amino-2-benzylMDA-MB-2310.16[7]
4 4-Amino-2-ethylMDA-MB-2310.24[7]
5 4-(4-Fluorobenzylamino)HCT-1162.80[8]
6 4-(4-Fluorobenzylamino)HepG24.10[8]
Compound IDTarget KinaseIC50 (µM)Reference
7 VEGFR-20.23[8]
8 EGFR (wild-type)0.037[9]
9 EGFR (T790M mutant)0.204[9]
10 PI3Kβ (% inhibition @ 10 µM)72%[6]
11 PI3Kγ (% inhibition @ 10 µM)84%[6]

Mandatory Visualization

Experimental Workflow

G cluster_synthesis Synthesis cluster_assays Biological Assays cluster_data Data Analysis start This compound reaction Nucleophilic Substitution (e.g., with Amines) start->reaction Reagents, Conditions product Derivative Library reaction->product cell_viability Cell Viability Assay (MTT) product->cell_viability kinase_inhibition Kinase Inhibition Assays (EGFR, VEGFR-2, PI3K) product->kinase_inhibition ic50 IC50 Determination cell_viability->ic50 kinase_inhibition->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the derivatization and biological evaluation.

EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth, Survival mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: In Vitro Testing of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized as purine bioisosteres and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[1][2][3][4][5][6][7][8] These compounds are often explored as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4][5][7]

This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its cytotoxic effects against common cancer cell lines and its inhibitory activity against key oncogenic kinases. The provided data is illustrative and serves as a template for the presentation of experimental results.

Data Presentation

The following tables summarize hypothetical in vitro data for this compound, herein referred to as Compound-X, to illustrate its potential anticancer activity.

Table 1: Cytotoxicity of Compound-X against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.3
HepG2Hepatocellular Carcinoma6.2
A549Lung Carcinoma15.8
HT-29Colorectal Adenocarcinoma9.7
PC-3Prostate Adenocarcinoma11.4

IC50 values were determined after 72 hours of continuous exposure using a standard MTT assay.

Table 2: In Vitro Kinase Inhibitory Activity of Compound-X

Kinase TargetIC50 (nM)
EGFR75
HER2250
VEGFR2180
PI3Kα98
mTOR320

IC50 values were determined using a luminescence-based kinase assay.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol describes a method to assess the cytotoxic effect of this compound on cultured cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Compound-X)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound-X in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for measuring the inhibitory activity of this compound against a specific protein kinase. The assay quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant protein kinase (e.g., EGFR, PI3Kα)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound (Compound-X)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well or 96-well plates

  • Luminometer-capable plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

    • Create a serial dilution series of Compound-X in DMSO. Further dilute this series in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a white, opaque plate, add the serially diluted Compound-X or DMSO control to the appropriate wells.

    • Add the recombinant kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for light generation.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence (or percentage of inhibition) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow General Workflow for In Vitro Evaluation cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis compound_prep Prepare Compound-X Stock and Serial Dilutions cytotoxicity Cytotoxicity Assay (MTT) compound_prep->cytotoxicity kinase Kinase Inhibition Assay compound_prep->kinase cell_culture Culture and Seed Cancer Cell Lines cell_culture->cytotoxicity ic50_cyto Calculate IC50 (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase Calculate IC50 (Kinase Inhibition) kinase->ic50_kinase

Caption: Experimental workflow for in vitro evaluation.

EGFR_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Cascades cluster_outcome Cellular Outcomes ligand EGF/TGF-α egfr EGFR ligand->egfr Binds & Activates ras_raf Ras-Raf-MEK-ERK (MAPK Pathway) egfr->ras_raf pi3k_akt PI3K-Akt-mTOR egfr->pi3k_akt compound Compound-X compound->egfr Inhibits proliferation Proliferation ras_raf->proliferation invasion Invasion ras_raf->invasion pi3k_akt->proliferation survival Survival pi3k_akt->survival

Caption: Simplified EGFR signaling pathway.

PI3K_AKT_pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_outcome Cellular Outcomes rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 compound Compound-X compound->pi3k Inhibits akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates survival Survival akt->survival Inhibits Apoptosis growth Cell Growth mtor->growth proliferation Proliferation mtor->proliferation

Caption: Simplified PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for High-Throughput Screening with Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. This compound belongs to the thienopyrimidine class, a scaffold known for a wide range of biological activities, making it a valuable candidate for drug discovery campaigns. Thienopyrimidines have been identified as inhibitors of various enzymes, including kinases and dihydrofolate reductase, and have shown potential as anticancer and antimicrobial agents.[1][2]

Application Note 1: Kinase Inhibitor Screening

Thienopyrimidine derivatives are recognized as potent inhibitors of various protein kinases, which are crucial targets in oncology.[3][4] High-throughput screening of this compound can be employed to identify its potential as a kinase inhibitor. A common HTS assay for this purpose is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.

Illustrative HTS Workflow for Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis compound_prep Compound Dilution dispensing Dispense Reagents and Compound into 384-well plates compound_prep->dispensing reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->dispensing incubation Incubation dispensing->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_norm Data Normalization detection->data_norm hit_id Hit Identification data_norm->hit_id dose_response Dose-Response Curve and IC50 Determination hit_id->dose_response

A high-level workflow for a kinase inhibitor high-throughput screening campaign.

Experimental Protocol: Homogeneous Kinase Assay (e.g., ADP-Glo™)

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into 384-well assay plates.

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase of interest (e.g., a receptor tyrosine kinase), the appropriate substrate, and ATP at a concentration near the Km.

    • Dispense the kinase reaction mix into the assay plates containing the compound.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

    • For hits, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterIllustrative Value
Final Compound Conc.1 nM - 10 µM
Kinase Concentration0.1 - 1 nM
Substrate Concentration0.2 µM
ATP Concentration10 µM
Incubation Time60 minutes
Assay Volume10 µL

Application Note 2: Anticancer Cell-Based Screening

The thienopyrimidine scaffold is a common feature in molecules with cytotoxic effects against various cancer cell lines.[5][6] A primary high-throughput screen can be conducted to assess the antiproliferative activity of this compound against a panel of cancer cell lines.

Signaling Pathways Often Targeted by Thienopyrimidines in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified representation of common signaling pathways in cancer targeted by kinase inhibitors.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating:

    • Culture cancer cell lines (e.g., MCF-7, HepG2, A549) under standard conditions.

    • Harvest cells and seed them into 384-well white, clear-bottom plates at an appropriate density (e.g., 1,000-5,000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compound dilutions.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to vehicle-treated (DMSO) control wells.

    • Plot the percent viability against the log of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.

Cell LineTissue of OriginIllustrative GI50 (µM)
MCF-7Breast Cancer5.2
HepG2Liver Cancer8.1
A549Lung Cancer12.5

Application Note 3: Antimicrobial Screening

Thienopyrimidine derivatives have also been identified as having potential antimicrobial activity, for instance, against Helicobacter pylori by inhibiting respiratory complex I.[7] A high-throughput screen can be designed to evaluate the antibacterial properties of this compound.

Experimental Protocol: Bacterial Growth Inhibition Assay

  • Compound Plating:

    • Prepare a dilution series of the test compound in DMSO in a 384-well plate.

  • Bacterial Inoculation:

    • Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Dispense the bacterial suspension into the wells of the assay plate containing the compound.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Growth Measurement:

    • Measure the optical density at 600 nm (OD600) using a plate reader to determine bacterial growth.

    • Alternatively, a viability indicator dye such as resazurin can be added, and fluorescence can be measured after a short incubation period.

  • Data Analysis:

    • Determine the percent growth inhibition for each compound concentration relative to a vehicle control.

    • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents visible bacterial growth.

Bacterial StrainGram TypeIllustrative MIC (µg/mL)
Staphylococcus aureusPositive16
Escherichia coliNegative>64
Pseudomonas aeruginosaNegative>64

Disclaimer: The quantitative data and specific assay conditions provided in this document are for illustrative purposes only. Researchers should optimize these protocols for their specific experimental setup and biological targets. The compound this compound is intended for research use only.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of the target compound. The synthesis broadly involves three key stages:

  • Gewald Reaction: Formation of the initial thiophene ring.

  • Pyrimidine Ring Formation: Cyclization to form the thieno[2,3-d]pyrimidin-4-one intermediate.

  • Chlorination: Conversion of the hydroxyl group to a chloro group to yield the final product.

Problem 1: Low Yield in Gewald Reaction (Step 1)

Question: My Gewald reaction to produce the initial 2-aminothiophene precursor is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Gewald reaction are a common issue. Several factors can contribute to this, and the following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution Remarks
Impure Reactants Ensure all starting materials (ketone/aldehyde, activated nitrile, and sulfur) are of high purity. Recrystallize or distill reagents if necessary.Impurities can lead to unwanted side reactions and inhibit the desired reaction pathway.
Incorrect Base or Catalyst The choice of base is crucial. While morpholine is commonly used, triethylamine can also be effective. The amount of base should be catalytic.An excess of a strong base can lead to side product formation.
Suboptimal Reaction Temperature The reaction is typically carried out at a moderately elevated temperature (e.g., 70°C in ethanol).[1] If the temperature is too low, the reaction may be sluggish. If too high, side reactions can occur.Monitor the reaction temperature closely. A gentle reflux is often sufficient.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).Continue the reaction until the starting materials are consumed.
Inefficient Precipitation After the reaction, cooling is necessary to precipitate the product. Ensure the mixture is sufficiently cooled, potentially in an ice bath, for an adequate amount of time.[1]Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Problem 2: Impurities in the Thieno[2,3-d]pyrimidin-4-one Intermediate (Step 2)

Question: After the cyclization step with formamide, my thieno[2,3-d]pyrimidin-4-one intermediate is impure. What could be the cause and how can I purify it?

Answer: The formation of the pyrimidine ring can sometimes be incomplete or lead to side products.

Potential Cause Recommended Solution Remarks
Incomplete Cyclization Ensure a sufficiently high reaction temperature (e.g., 150°C) and adequate reaction time (can be up to 40 hours).[1]The high boiling point of formamide is necessary for this cyclization. Consider using a high-boiling point solvent if formamide is not effective.
Thermal Decomposition Prolonged heating at very high temperatures can lead to decomposition of the starting material or product.Monitor the reaction progress by TLC and avoid unnecessarily long reaction times.
Presence of Unreacted Starting Material If the previous Gewald reaction was not clean, unreacted starting materials can interfere with the cyclization.Purify the 2-aminothiophene precursor before proceeding to the cyclization step.
Difficult Purification The product may be difficult to purify by simple precipitation.Recrystallization from a suitable solvent such as ethanol or acetic acid is often effective. Column chromatography may be necessary for highly impure samples.
Problem 3: Incomplete Chlorination or Side Product Formation (Step 3)

Question: The final chlorination step using phosphorus oxychloride (POCl₃) is giving me a low yield of the desired this compound. What could be going wrong?

Answer: The chlorination of the hydroxyl group on the pyrimidine ring is a critical step that can be prone to issues.

Potential Cause Recommended Solution Remarks
Moisture Contamination Phosphorus oxychloride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.The presence of water will quench the POCl₃ and lead to incomplete reaction and formation of phosphoric acid byproducts.
Insufficient POCl₃ An insufficient amount of POCl₃ will lead to incomplete conversion of the starting material.Use a sufficient excess of POCl₃, which can also serve as the solvent.
Suboptimal Reaction Temperature and Time The reaction typically requires refluxing for several hours (e.g., 3 hours).[1]Monitor the reaction by TLC to determine the optimal reaction time.
Work-up Issues The work-up procedure, which involves quenching the excess POCl₃ with ice water, must be done carefully. If not neutralized properly, the product may be difficult to isolate.Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., ammonia solution) to precipitate the product.
Formation of Byproducts In some cases, side reactions can occur, leading to the formation of undesired chlorinated byproducts.Purification by column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate) is often necessary to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. While specific yields for the complete synthesis are not always reported in a single source, yields for individual steps in similar syntheses can range from moderate to good. For instance, the final chlorination step can have yields in the range of 50-70%.[2]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the different protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Thin Layer Chromatography (TLC): To assess the purity of the sample.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many of the organic solvents used are flammable and should be handled away from ignition sources.

  • Gewald Reaction: This reaction involves elemental sulfur, which can be flammable. The reaction should be well-ventilated.

  • General Handling: Always handle all chemicals with care and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methyl-5-morpholino-carbonylthiophene-3-carboxylate (Gewald Reaction Intermediate)

A detailed protocol for a similar Gewald reaction is as follows:

  • To a solution of ethyl cyanoacetate and an appropriate ketone in ethanol, add morpholine and elemental sulfur.

  • Heat the reaction mixture at 70°C for 4 hours.[1]

  • Cool the mixture to 0°C and allow it to stand for 24 hours to facilitate precipitation.[1]

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of Ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • A mixture of the 2-aminothiophene intermediate, formamide, and acetic acid is heated to 150°C.[1]

  • The reaction is maintained at this temperature for approximately 40 hours.[1]

  • After cooling, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound
  • The dried 4-hydroxy-thieno[2,3-d]pyrimidine intermediate is added to an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux for 3 hours.[1]

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then slowly and carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Visualizations

Synthesis_Workflow Start Starting Materials (Ethyl Cyanoacetate, Ketone, Sulfur, Morpholine) Gewald Step 1: Gewald Reaction Start->Gewald Intermediate1 Ethyl 2-amino-4-methyl-5-morpholinocarbonylthiophene-3-carboxylate Gewald->Intermediate1 Cyclization Step 2: Pyrimidine Ring Formation (Formamide, Acetic Acid) Intermediate1->Cyclization Intermediate2 Ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cyclization->Intermediate2 Chlorination Step 3: Chlorination (POCl3) Intermediate2->Chlorination FinalProduct This compound Chlorination->FinalProduct Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Impurity) IdentifyStep Identify problematic step (Gewald, Cyclization, Chlorination) Problem->IdentifyStep CheckPurity Check Reagent Purity IdentifyStep->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) IdentifyStep->CheckConditions OptimizePurification Optimize Purification Method (Recrystallization, Chromatography) IdentifyStep->OptimizePurification ConsultLiterature Consult Literature for Alternatives IdentifyStep->ConsultLiterature Solution Implement Solution CheckPurity->Solution CheckConditions->Solution OptimizePurification->Solution ConsultLiterature->Solution

References

Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thieno[2,3-d]pyrimidines, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 2-Aminothiophene Intermediate in the Gewald Reaction

  • Question: I am experiencing a low yield of my desired 2-aminothiophene-3-carbonitrile intermediate from the Gewald reaction. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in the Gewald reaction can stem from several factors. Here are some common causes and troubleshooting steps:

    • Purity of Reactants: Ensure the ketone or aldehyde, active methylene nitrile (e.g., malononitrile), and elemental sulfur are of high purity. Impurities can lead to side reactions and decrease the yield.

    • Base Selection and Amount: The choice and amount of the basic catalyst are crucial. While morpholine is commonly used, other bases like triethylamine or piperidine can be effective.[1] An insufficient amount of base may lead to an incomplete reaction, while an excess can promote side product formation. It is recommended to perform small-scale trials to determine the optimal base and its concentration.

    • Reaction Temperature: The Gewald reaction is often exothermic. While some protocols suggest heating, others are performed at room temperature.[2][3] If the reaction is too slow, gentle heating (e.g., 40-50°C) might be beneficial. However, excessive heat can lead to the decomposition of reactants or the formation of unwanted byproducts. Monitoring the reaction temperature is advisable.

    • Reaction Time: The reaction time can vary depending on the specific substrates and conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products upon prolonged reaction times.[4]

    • Solvent: Ethanol is a commonly used solvent for the Gewald reaction. However, other polar solvents like N,N-dimethylformamide (DMF) can also be used, particularly for less reactive substrates.[1] The choice of solvent can influence the solubility of reactants and the reaction rate.

Issue 2: Formation of Side Products During Pyrimidine Ring Cyclization

  • Question: During the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine core, I am observing significant amounts of side products. How can I minimize their formation?

  • Answer: The formation of side products during the pyrimidine ring closure is a common challenge. Here are some strategies to improve the selectivity of your reaction:

    • Choice of Cyclizing Agent: The selection of the reagent to form the pyrimidine ring is critical. Common reagents include formamide, urea, and various acyl chlorides.[5][6] The reactivity of the 2-aminothiophene and the desired final product will dictate the best choice. For instance, reacting with formamide typically yields 4-hydroxythieno[2,3-d]pyrimidines, while using N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine leads to 4-aminothieno[2,3-d]pyrimidines.[2]

    • Reaction Conditions for Cyclization:

      • Temperature: High temperatures, especially when using formamide or urea, can lead to decomposition and the formation of tars. It is crucial to carefully control the reaction temperature and monitor the reaction by TLC to stop it once the starting material is consumed.

      • pH Control: In reactions involving acyl chlorides, controlling the pH is important. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the generated HCl and prevent acid-catalyzed side reactions.

    • Purification of the 2-Aminothiophene Intermediate: Ensure the 2-aminothiophene starting material is pure before proceeding to the cyclization step. Impurities from the Gewald reaction can interfere with the cyclization and lead to a complex mixture of products. Recrystallization or column chromatography of the intermediate is often recommended.[4]

Issue 3: Difficulty in Purifying the Final Thieno[2,3-d]pyrimidine Product

  • Question: I am struggling to purify my final thieno[2,3-d]pyrimidine product. What are some effective purification techniques?

  • Answer: The purification of thieno[2,3-d]pyrimidines can be challenging due to their often-limited solubility and the presence of closely related impurities. Here are some recommended purification strategies:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is crucial. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures should be selected. Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, or mixtures of solvents like ethanol/water or DMF/water.

    • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the method of choice. Silica gel is the most common stationary phase. The eluent system should be optimized using TLC to achieve good separation between the desired product and impurities. A gradient elution might be necessary to separate compounds with similar polarities.

    • Washing: Before final purification, washing the crude product with appropriate solvents can remove a significant amount of impurities. For example, washing with a non-polar solvent like hexane can remove non-polar impurities, while washing with a polar solvent like cold ethanol or water can remove more polar byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing thieno[2,3-d]pyrimidines?

A1: The most widely used method involves a two-step sequence:

  • Gewald Reaction: The synthesis of a polysubstituted 2-aminothiophene-3-carbonitrile or a related ester from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][7]

  • Pyrimidine Ring Annulation: Cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring. This can be achieved using various reagents such as formamide, urea, orthoformates, or by reacting with an acyl chloride followed by cyclization.[2][5]

Q2: Can microwave irradiation be used to improve the synthesis of thieno[2,3-d]pyrimidines?

A2: Yes, microwave-assisted synthesis has been shown to be an effective method for accelerating the synthesis of thieno[2,3-d]pyrimidines.[2][8] It can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields and product purity by minimizing the formation of side products.[9]

Q3: How can I introduce substituents at different positions of the thieno[2,3-d]pyrimidine core?

A3: Substituents can be introduced at various stages of the synthesis:

  • On the Thiophene Ring: The choice of the starting ketone/aldehyde and the active methylene nitrile in the Gewald reaction determines the substituents at positions 5 and 6 of the thieno[2,3-d]pyrimidine core.

  • On the Pyrimidine Ring:

    • Position 2: Using substituted nitriles or acyl chlorides during the cyclization step can introduce substituents at the 2-position.

    • Position 4: The functionality at the 4-position is determined by the cyclizing agent. For example, using formamide leads to a 4-hydroxy group, which can be subsequently converted to a 4-chloro group using POCl₃ and then displaced with various nucleophiles (amines, thiols, etc.) to introduce a wide range of substituents.[6]

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophene-3-carbonitriles

This protocol describes a general method for the synthesis of a 2-aminothiophene intermediate via the Gewald reaction.[4]

  • To a stirred solution of the appropriate ketone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol, add elemental sulfur (1.1 eq.).

  • Add a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.1-0.2 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash it with cold ethanol, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 4-Hydroxythieno[2,3-d]pyrimidines

This protocol outlines the cyclization of a 2-aminothiophene-3-carboxamide with formamide.[5]

  • A mixture of the 2-aminothiophene-3-carboxamide (1.0 eq.) and an excess of formamide is heated at reflux (typically 150-180 °C).

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Gewald Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TriethylamineEthanolRoom Temp575[9]
MorpholineDMFRefluxOvernight60-68[1]
DiethylamineEthanolAmbient--[3]

Table 2: Conditions for Pyrimidine Ring Formation

Starting MaterialReagentSolventConditionsProductYield (%)Reference
2-Aminothiophene-3-carbonitrileFormamideNeatReflux, 1.5 h4-Hydroxythieno[2,3-d]pyrimidine-[5]
2-Aminothiophene-3-carboxamideUreaNeat190 °C, 4-6 hThieno[2,3-d]pyrimidin-4(3H)-one-[6]
2-Aminothiophene-3-carbonitrileDMF-DMANeat70 °C, MW, 20 minN'-(3-cyano-thiophen-2-yl)-N,N-dimethylformamidine95[9]
2-Aminothiophene-3-carbonitrileAcyl ChlorideDioxane/HClReflux2-Substituted-4-chlorothieno[2,3-d]pyrimidine-[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyrimidine Ring Formation reactants1 Ketone/Aldehyde + Active Methylene Nitrile + Sulfur gewald Gewald Reaction (Base, Solvent, Temp) reactants1->gewald intermediate 2-Aminothiophene Intermediate gewald->intermediate cyclization Cyclization (Heat/Microwave) intermediate->cyclization Purification (Optional) reagent2 Cyclizing Agent (e.g., Formamide, Urea) reagent2->cyclization product Thieno[2,3-d]pyrimidine Derivative cyclization->product

Caption: General experimental workflow for the synthesis of thieno[2,3-d]pyrimidines.

troubleshooting_workflow start Low Yield or Side Products check_reactants Check Purity of Reactants and Reagents start->check_reactants optimize_base Optimize Base Type and Concentration check_reactants->optimize_base optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp monitor_time Monitor Reaction by TLC optimize_temp->monitor_time purify_intermediate Purify Intermediate Before Cyclization monitor_time->purify_intermediate outcome Improved Yield and Purity purify_intermediate->outcome

References

Technical Support Center: Purification of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. It is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common methods for purifying this compound and related thienopyrimidine derivatives are recrystallization and column chromatography. Recrystallization is often attempted first, using solvents such as ethanol or a mixture of ethanol and tetrahydrofuran (THF).[1] For more challenging separations or to remove closely related impurities, silica gel column chromatography is employed, typically with a solvent system of hexane and ethyl acetate.[1]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Based on the typical synthesis of thienopyrimidines, potential impurities may include:

  • Unreacted starting materials: Such as 2-amino-3-carbethoxy-4,5-dimethylthiophene.

  • By-products from side reactions: The formation of isomeric impurities or related 4-chloro-thienopyrimidine derivatives can occur.[2] In the synthesis of analogous compounds, the displacement of the chloro group can sometimes lead to by-products.

  • Reagents from the synthesis: For example, residual phosphorus oxychloride (POCl₃) if used in the chlorination step.

Q3: My compound is an oil and will not crystallize. What should I do?

A3: Oiling out is a common problem in crystallization. Here are a few troubleshooting steps:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.

  • Solvent modification: Try adding a small amount of a non-polar "anti-solvent" (in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to stand. For ethyl esters, a hexane/ethyl acetate or hexane/dichloromethane system might be effective.

  • Lower the temperature slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation.

  • Purify by column chromatography: If crystallization fails, column chromatography is the recommended next step to isolate the pure compound.

Q4: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A4: If you are still observing multiple spots on your Thin Layer Chromatography (TLC) plate after purification, consider the following:

  • Optimize the TLC solvent system: Experiment with different ratios of polar and non-polar solvents to achieve better separation between your product and the impurities. This will help in developing a better solvent system for column chromatography.

  • Adjust the column chromatography eluent: If using column chromatography, a shallower gradient of the eluting solvents might be necessary to resolve closely eluting impurities. For example, starting with a lower concentration of the more polar solvent (e.g., ethyl acetate in hexane) and increasing it very gradually.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, you could try other stationary phases like alumina.

  • Double purification: In some cases, a second purification step (e.g., a second column or recrystallization of the fractions from the first column) may be necessary to achieve high purity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture. For example, if the compound is very soluble in ethanol, try a mixture of ethanol and water, or ethyl acetate and hexane, to decrease its solubility at cold temperatures.
The product is co-precipitating with impurities.Ensure the initial dissolution is in the minimum amount of hot solvent. A slow cooling process is crucial to allow for selective crystallization of the desired product.
Colored impurities in the final product Highly colored by-products are present and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
Product appears as a smear on the TLC plate during column chromatography The compound may be degrading on the silica gel.Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
The chosen eluent is too polar.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.
Difficulty removing a specific impurity The impurity has a very similar polarity to the product.If column chromatography is not effective, try recrystallization from a different solvent system. Sometimes, changing the solvent can alter the solubility of the product and impurity differently, allowing for separation. Preparative HPLC could be another option for difficult separations.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexane) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.

  • Eluent Selection: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Start eluting with the initial non-polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification Method Typical Solvents/Eluents Expected Purity Notes
Recrystallization Ethanol, Ethanol/THF>95%Effective for removing less soluble or more soluble impurities.[1]
Column Chromatography Hexane/Ethyl Acetate gradient>98%Useful for separating impurities with similar polarity to the product.[1]

Workflow and Logic Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product Recrystallization Recrystallization Start->Recrystallization TLC_Analysis TLC/LC-MS Analysis Recrystallization->TLC_Analysis Column_Chromatography Column Chromatography Column_Chromatography->TLC_Analysis TLC_Analysis->Column_Chromatography Impurities Present Pure_Product Pure Product (>98%) TLC_Analysis->Pure_Product Purity Met

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Purification Issue Identified Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Oiling_Out Product Oils Out Problem->Oiling_Out Sol_Low_Yield Optimize solvent system Slow cooling Low_Yield->Sol_Low_Yield Sol_Impure_Product Optimize chromatography gradient Consider double purification Impure_Product->Sol_Impure_Product Sol_Oiling_Out Scratch flask/Seed crystals Use anti-solvent Oiling_Out->Sol_Oiling_Out

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a three-step process. It begins with the formation of a substituted thiophene ring, followed by cyclization to create the thieno[2,3-d]pyrimidin-4-one core, and concludes with a chlorination step to yield the final product.[1]

Q2: What are the common side products that can form and lower the yield?

A2: A potential by-product is the corresponding 4-amino-thienopyrimidine, which can form during the cyclization step under certain conditions.[2] Incomplete chlorination can also result in residual starting material, the 4-oxo-thieno[2,3-d]pyrimidine.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting materials and the expected product, you can determine when the reaction is complete.

Q4: What are the recommended purification methods for the final product?

A4: The final product can be purified using column chromatography or recrystallization. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the final chlorination step Incomplete reactionEnsure the reaction is heated under reflux for a sufficient amount of time (e.g., 3-6 hours). Use an adequate excess of the chlorinating agent, such as POCl₃.[1][3]
Decomposition of the productAvoid excessive heating or prolonged reaction times. After the reaction is complete, the mixture should be slowly poured onto ice/water to quench the reaction and precipitate the product.[3]
Formation of a significant amount of by-products Incorrect reaction conditions during cyclizationThe cyclization of 2-amino-3-cyano-thiophene derivatives can sometimes lead to the formation of 4-amino-thienopyrimidines as by-products.[2] Careful control of reaction parameters such as temperature and reaction time is crucial.
Difficulty in isolating the product Product is soluble in the workup solventIf the product is not precipitating, try extracting with a suitable organic solvent like ethyl acetate after neutralizing the aqueous mixture.[3]
Inconsistent results between batches Reagent quality or reaction setupEnsure all reagents are of high purity and are anhydrous where specified. Maintain consistent reaction conditions, including temperature and stirring rate, for all batches.

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

This step involves the cyclization of the corresponding 2-aminothiophene derivative.

  • Reagents: 2-amino-thiophene-3-carboxylate derivative, formamide, acetic acid.

  • Procedure:

    • A mixture of the 2-amino-thiophene-3-carboxylate, formamide, and a catalytic amount of acetic acid is heated.

    • The reaction mixture is maintained at a high temperature (e.g., 150°C) for an extended period (e.g., 40 hours).[1]

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

Synthesis of this compound

This is the final chlorination step.

  • Reagents: Ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, phosphorus oxychloride (POCl₃).

  • Procedure:

    • The thieno[2,3-d]pyrimidin-4-one derivative is treated with an excess of POCl₃.[3]

    • The mixture is heated under reflux for approximately 3 hours.[1]

    • After the reaction is complete, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Thiophene Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Chlorination A Starting Materials B Ethyl 2-amino-4-methylthiophene-3-carboxylate A->B Gewald Reaction C Ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate B->C Formamide, Acetic Acid, 150°C D This compound C->D POCl₃, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_step Identify Problematic Step start->check_step chlorination Chlorination Step check_step->chlorination Final Step cyclization Cyclization Step check_step->cyclization Intermediate Step incomplete_rxn Incomplete Reaction? chlorination->incomplete_rxn byproduct By-product Formation? cyclization->byproduct increase_time Increase Reflux Time/ POCl₃ amount incomplete_rxn->increase_time Yes end Yield Improved incomplete_rxn->end No optimize_temp Optimize Temperature/ Reaction Time byproduct->optimize_temp Yes byproduct->end No increase_time->end optimize_temp->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Based on its synthesis, potential impurities can be categorized as:

  • Starting Material Carryover: Unreacted starting materials from the initial thiophene ring formation and subsequent pyrimidine ring cyclization.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Side-Reaction Products: Formation of undesired molecules due to side reactions during synthesis. For instance, in related pyrimidine syntheses, byproducts like N-acylureas or Hantzsch-type dihydropyridines can sometimes be observed.[1][2]

  • Degradation Products: The product may degrade upon exposure to harsh conditions (e.g., strong acids/bases, high temperatures), leading to hydrolysis of the ester or chloro group.

Q2: My reaction yield is low. What are the common causes?

A2: Low yields in the synthesis of thienopyrimidine derivatives can stem from several factors:

  • Purity of Reactants: Impurities in your starting materials can significantly hinder the reaction.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[1][2]

  • Catalyst Inefficiency: If a catalyst is used, it may be inactive or used in an insufficient amount.[1][2]

Q3: I am observing an unexpected peak in my HPLC analysis. What could it be?

A3: An unexpected peak could be one of the impurities mentioned in Q1. To identify it, consider techniques like LC-MS to obtain the molecular weight of the impurity, which can provide clues to its structure. Comparing the retention time with that of known starting materials or potential byproducts can also be helpful.

Troubleshooting Guides

Issue 1: Presence of Particulate Matter or Cloudiness in Solution
  • Question: I've dissolved my this compound, but the solution is not clear. What should I do?

  • Answer: This could be due to insoluble impurities or the product not being fully dissolved.

    • Troubleshooting Steps:

      • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

      • Solubility Check: Ensure you are using an appropriate solvent and concentration. You may need to gently warm the solution or try a different solvent system.

      • Purity Analysis: If the issue persists, analyze the purity of your material using HPLC to identify potential insoluble impurities.

Issue 2: Off-Color Product (e.g., Yellow or Brown Tint)
  • Question: My this compound is not a white or off-white powder as expected. What could be the cause?

  • Answer: A colored product often indicates the presence of impurities, which could be colored byproducts from the synthesis or degradation products.

    • Troubleshooting Steps:

      • Recrystallization: This is often the most effective method for removing colored impurities.[1] A detailed protocol is provided in the "Experimental Protocols" section.

      • Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities. Recrystallize the product from the filtrate.

      • Column Chromatography: For more challenging separations, column chromatography can be employed.

Issue 3: Broad or Tailing Peaks in HPLC Analysis
  • Question: My HPLC chromatogram shows broad or tailing peaks for the main component. What could be the problem?

  • Answer: This can be due to issues with the HPLC method, the column, or the sample itself.

    • Troubleshooting Steps:

      • Check HPLC Method Parameters: Ensure the mobile phase pH is appropriate for the analyte. Adjust the gradient or isocratic conditions.

      • Column Health: The column may be old or contaminated. Flush the column or try a new one.

      • Sample Preparation: Make sure the sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Data Presentation

Table 1: Typical HPLC Purity Analysis Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific instrument and sample.[2]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the prepared sample and run the analysis.

    • Integrate the peaks and determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Recrystallization for Purification
  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethanol, isopropanol, or mixtures containing ethyl acetate.

  • Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

    • If the solution is colored, you may perform an activated carbon treatment at this stage.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum recovery, you can further cool the flask in an ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification start Impure Product hplc HPLC Analysis start->hplc decision Purity > 98%? hplc->decision recrystallization Recrystallization decision->recrystallization No end_product Pure Product decision->end_product Yes recrystallization->hplc column_chromatography Column Chromatography recrystallization->column_chromatography If needed column_chromatography->hplc

Caption: Workflow for purity analysis and purification.

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield impurity_peak Unexpected HPLC Peak start->impurity_peak off_color Off-Color Product start->off_color reactant_purity Reactant Purity low_yield->reactant_purity reaction_conditions Reaction Conditions low_yield->reaction_conditions impurity_peak->reactant_purity side_products Side Products impurity_peak->side_products degradation Degradation impurity_peak->degradation off_color->side_products off_color->degradation check_reactants Check Reactant Purity reactant_purity->check_reactants optimize_conditions Optimize Conditions reaction_conditions->optimize_conditions recrystallize Recrystallize/Chromatography side_products->recrystallize lc_ms LC-MS Analysis side_products->lc_ms degradation->recrystallize degradation->lc_ms

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Thieno[2,3-d]pyrimidine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these important heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of thieno[2,3-d]pyrimidines, particularly focusing on the widely used Gewald reaction for the initial 2-aminothiophene synthesis, followed by cyclization.

Problem 1: Low Yield in the Gewald Reaction for 2-Aminothiophene Intermediate

Possible Causes and Solutions:

CauseSolution
Inefficient Knoevenagel-Cope Condensation The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step. Ensure the chosen base (e.g., morpholine, triethylamine, piperidine) is appropriate for the reactivity of your ketone. For less reactive ketones, a stronger base may be required. The removal of water formed during this step can also drive the reaction forward; consider using a Dean-Stark apparatus for larger-scale reactions.[1]
Poor Sulfur Solubility and Reactivity Elemental sulfur needs to be effectively incorporated into the reaction. Using polar solvents like ethanol, methanol, or DMF can enhance its solubility and reactivity.[1] Ensure the reaction temperature is sufficient to facilitate the reaction of sulfur.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or optimizing the temperature.[1]
Suboptimal Catalyst Loading While stoichiometric amounts of base are often used, studies have shown that catalytic amounts of a suitable catalyst, like L-proline or piperidinium borate, can be effective and lead to high yields under mild conditions.[2][3]

Problem 2: Formation of Significant Byproducts

Possible Byproducts and Mitigation Strategies:

ByproductMitigation Strategy
Unreacted Starting Materials As with low yield, this can be addressed by increasing reaction time, optimizing temperature, or using a more effective catalyst.[1]
Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may accumulate if the sulfur addition and subsequent cyclization are slow. Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are conducive to the cyclization step.[1]
Dimerization or Polymerization Starting materials or reactive intermediates can sometimes self-condense. To minimize this, you can try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[1]
Disulfides In some cases, particularly with thiol-containing starting materials or intermediates, oxidation can lead to the formation of disulfide byproducts. Maintaining an inert atmosphere (e.g., using nitrogen or argon) can help prevent this.[4]

Problem 3: Difficulties in Product Purification and Isolation

Troubleshooting Purification at Scale:

IssueRecommended Solution
Difficulty in Isolating the Pure 2-Aminothiophene For solid products, recrystallization is often the most effective purification method on a larger scale. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][4]
Oily or Impure Product If the product is an oil or difficult to crystallize, column chromatography may be necessary for initial small-scale purification to obtain a seed crystal. For larger quantities, alternative methods like liquid-liquid extraction to remove soluble impurities or vacuum distillation for low-melting solids or liquids should be considered.[4]
Residual Catalyst or Reagents Ensure proper work-up procedures to remove the base and any unreacted starting materials. This may involve washing with acidic or basic solutions, followed by water washes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Gewald reaction?

A1: The primary safety concerns during the scale-up of the Gewald reaction involve the handling of elemental sulfur and the potential for exothermic reactions.

  • Handling Elemental Sulfur: Sulfur dust can form explosive mixtures with air and can be ignited by static electricity.[5][6] It is crucial to use in a well-ventilated area, avoid generating dust, and use non-sparking tools.[5][6] For molten sulfur, temperatures should be carefully controlled to prevent fires.[5] Personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is essential.[6][7]

  • Exothermic Reactions: The Gewald reaction can be exothermic. On a large scale, heat dissipation becomes a critical issue. The volume of the reaction mixture increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius.[8] This can lead to a rapid temperature increase and a runaway reaction. Proper heat management through cooling jackets, controlled addition of reagents, and monitoring of the reaction temperature are crucial for safety.[9]

Q2: How does microwave-assisted synthesis compare to conventional heating for thieno[2,3-d]pyrimidine synthesis, and is it viable for scale-up?

A2: Microwave irradiation has been shown to be beneficial for the synthesis of 2-aminothiophenes and their subsequent cyclization to thieno[2,3-d]pyrimidines, often leading to shorter reaction times and improved yields compared to conventional heating.[10][11][12][13] However, scaling up microwave-assisted synthesis presents its own challenges, including the penetration depth of microwaves into the reaction mixture and the availability of large-scale microwave reactors. While viable for kilogram-scale production in specialized reactors, for very large industrial-scale synthesis, conventional heating in well-controlled reactor systems remains more common.

Q3: What are the common methods for the cyclization of the 2-aminothiophene intermediate to the thieno[2,3-d]pyrimidine core?

A3: Several methods are commonly employed for the cyclization step:

  • Reaction with Formamide or Formamidine Acetate: Heating the 2-aminothiophene-3-carbonitrile or carboxylate with formamide or formamidine acetate is a straightforward method to form the thieno[2,3-d]pyrimidin-4(3H)-one.[13]

  • Reaction with Aldehydes: Condensation with various aldehydes in the presence of an acid catalyst can lead to 2-substituted thieno[2,3-d]pyrimidin-4-ones.[14]

  • Dimroth Rearrangement: Reaction of the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with anilines can yield N-aryl-thieno[2,3-d]pyrimidin-4-amines via a Dimroth rearrangement.[12]

  • Reaction with Urea: Heating the 2-aminothiophene-3-carboxylate with urea can produce thieno[2,3-d]pyrimidine-2,4-diones.[15]

Data Presentation

Table 1: Comparison of Reported Yields for 2-Aminothiophene Synthesis via Gewald Reaction under Different Conditions

Carbonyl CompoundActive Methylene CompoundBase/CatalystSolventConditionsYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux75[12]
Ethyl acetoacetateCyanoacetamideMorpholineDMFNot specifiedNot specified[14]
CyclohexanoneMalononitrileL-proline (10 mol%)DMF60 °C84[3]
Various KetonesMalononitrilePiperidinium borate (20 mol%)Various100 °C85-95[2]
CyclohexanoneEthyl cyanoacetateTriethylamineEthanolMicrowave92[11]

Table 2: Reported Yields for the Synthesis of Various Thieno[2,3-d]pyrimidine Derivatives

Starting MaterialReagent(s)Product TypeYield (%)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamideTetrahydrobenzo[4][10]thieno[2,3-d]pyrimidin-4(3H)-one92[16]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateUrea5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione85[15]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileN,N-dimethylformamide dimethyl acetal, then anilineN-Phenyl-5,6,7,8-tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidin-4-amine50[12]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideVarious aromatic aldehydes2-Aryl-5,6,7,8-tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidin-4(3H)-ones70-85[14]
2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidin-4-yl)acetohydrazideMorpholine2-Morpholino-N′-(5,6,7,8-tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide66[17]

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile

  • To a stirred mixture of the ketone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 equivalents).

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one via Cyclization with Formamide

  • In a round-bottom flask, combine the 2-aminothiophene-3-carbonitrile or 3-carboxylate (1 equivalent) with an excess of formamide.

  • Heat the mixture to a high temperature (typically 150-180 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude thieno[2,3-d]pyrimidin-4(3H)-one.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Signaling Pathways

Many thieno[2,3-d]pyrimidine derivatives are developed as kinase inhibitors. Below are diagrams of two common signaling pathways they target.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival AKT->Cell_Survival Converts Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Converts ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_V PI3K VEGFR2->PI3K_V Activates RAS RAS PLCg->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis ThienoPy_V Thieno[2,3-d]pyrimidine Inhibitor ThienoPy_V->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflow

Synthesis_Workflow Start Starting Materials (Ketone, Nitrile, Sulfur) Gewald Gewald Reaction (2-Aminothiophene Formation) Start->Gewald Purification1 Purification 1 (Filtration/ Recrystallization) Gewald->Purification1 Cyclization Cyclization to Thieno[2,3-d]pyrimidine Purification1->Cyclization Purification2 Purification 2 (Recrystallization/ Chromatography) Cyclization->Purification2 FinalProduct Final Thieno[2,3-d]pyrimidine Derivative Purification2->FinalProduct

References

Technical Support Center: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The ethyl ester at the 6-position is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

  • Nucleophilic Substitution: The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring.[1][2] Common nucleophiles like water, alcohols, or amines can displace the chloride.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under oxidizing conditions.[3][4]

  • Photodegradation: Thienopyrimidine derivatives can be sensitive to UV light, which may lead to complex degradation products.[5][6]

Q2: I am observing a new, more polar spot on my TLC plate after leaving my compound in a protic solvent. What could it be?

A2: The appearance of a more polar spot on a TLC plate, especially after exposure to a protic solvent like methanol or water, strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid). Another possibility is the hydrolysis of the 4-chloro group to a hydroxyl group, forming a thienopyrimidinone, which is also more polar.

Q3: My reaction yield is consistently low when trying to perform a nucleophilic substitution at the 4-position. What are the common pitfalls?

A3: Low yields in nucleophilic substitution reactions at the 4-position of this compound can be attributed to several factors:

  • Competing Hydrolysis: If there is moisture in your reaction, the chloro group can be hydrolyzed to a hydroxyl group, forming the 4-oxo derivative, which is often unreactive towards further substitution.

  • Insufficient Activation: The nucleophile might not be strong enough, or the reaction conditions (temperature, base) may be too mild.

  • Steric Hindrance: Bulky nucleophiles may experience steric hindrance from the adjacent methyl and ester groups.

  • Degradation of Starting Material: The starting material itself might be degrading under the reaction conditions, especially if prolonged heating is required.

Q4: Is this compound stable to long-term storage?

A4: For long-term stability, the compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions, especially in protic solvents, are not recommended for long-term storage due to the risk of hydrolysis. If you need to store solutions, use an anhydrous aprotic solvent and store at low temperatures (-20°C or -80°C).

Troubleshooting Guides

Issue 1: Unexpected Peaks in LC-MS Analysis After Work-up
Observation Potential Cause Suggested Solution
A peak with M+18 (relative to starting material) is observed.Hydrolysis of the chloro group to a hydroxyl group.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.
A peak with M-28 (relative to starting material) is observed.Hydrolysis of the ethyl ester to the carboxylic acid.Avoid aqueous work-up conditions if possible. If an aqueous work-up is necessary, perform it quickly at low temperatures and use a minimally basic or acidic solution.
A peak with M+16 or M+32 is observed.Oxidation of the thiophene sulfur to a sulfoxide or sulfone.Degas your solvents and run the reaction under an inert atmosphere to minimize exposure to oxygen, especially if using metal catalysts or heating for extended periods.
Issue 2: Compound Discoloration Upon Exposure to Light
Observation Potential Cause Suggested Solution
The white or off-white solid turns yellow or brown after being left on the benchtop.Photodegradation of the thienopyrimidine core.Store the compound in an amber vial or a container protected from light. Perform experimental manipulations in a fume hood with the sash down or in a room with minimal UV light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of HPLC grade water.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Dilute the aliquots with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to identify the formation of degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_substitution Nucleophilic Substitution A This compound B 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid A->B Ester Hydrolysis (H+ or OH-) C Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate A->C Chloro Hydrolysis (H2O) D S-oxide derivative A->D Oxidizing agent E 4-substituted derivative (e.g., with -OR, -NR2) A->E Nucleophile (Nu-)

Caption: Potential degradation pathways of the target compound.

Experimental_Workflow start Start: Compound Solution stress Apply Stress Condition (e.g., Acid, Base, Light, Oxidant) start->stress sampling Take Time-Point Samples stress->sampling analysis Analyze by LC-MS/HPLC sampling->analysis end End: Identify Degradants analysis->end

Caption: General workflow for a forced degradation study.

References

"minimizing side reactions in thieno[2,3-d]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their synthetic experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the synthesis of thieno[2,3-d]pyrimidines, particularly those involving the Gewald reaction for the formation of the initial 2-aminothiophene intermediate and its subsequent cyclization.

Issue 1: Low Yield of the Desired 2-Aminothiophene Precursor and Formation of a Major Byproduct

Question: I am performing a Gewald reaction to synthesize my 2-aminothiophene precursor, but I am getting a low yield of the desired product and observing a significant amount of a byproduct. What could be the cause and how can I fix it?

Answer:

A common side reaction in the Gewald synthesis is the dimerization of the intermediate α,β-unsaturated nitrile (the product of the initial Knoevenagel-Cope condensation). This dimerization can sometimes become the main reaction pathway, leading to a poor yield of the target 2-aminothiophene.[1][2]

Root Causes:

  • Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[1] Factors such as the choice of base, solvent, and temperature can significantly influence the reaction outcome.

  • Base-Promoted Michael Addition: The dimerization occurs through a base-promoted Michael addition of an anion of the α,β-unsaturated nitrile onto another molecule of the nitrile, followed by Thorpe cyclization.[1]

Troubleshooting and Solutions:

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. While morpholine is a common catalyst, exploring other bases may be beneficial. The use of an inorganic base in a THF/water solvent system has been reported to suppress byproduct formation.

    • Microwave Irradiation: Employing microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields, thereby minimizing the formation of side products.[3][4][5][6] Shorter reaction times can prevent the prolonged exposure of the intermediate to conditions that favor dimerization.

    • Temperature Control: Carefully control the reaction temperature. The optimal temperature will depend on the specific substrates and solvent system.

  • Two-Step Procedure:

    • Consider a two-step approach where the α,β-unsaturated nitrile is first synthesized and isolated from the Knoevenagel-Cope condensation. This intermediate can then be reacted with sulfur and a base in a separate step to form the 2-aminothiophene. This can sometimes provide better control over the reaction and minimize dimerization.[2]

  • Purification of the 2-Aminothiophene:

    • If the dimer has already formed, it will need to be removed from the desired 2-aminothiophene precursor before proceeding to the next step.

    • Recrystallization: Recrystallization from a suitable solvent is often an effective method for purifying the 2-aminothiophene and removing the dimer impurity.[7][8]

    • Column Chromatography: If recrystallization is not sufficient, column chromatography can be used for separation.[7][8]

Workflow for Minimizing Dimer Formation in Gewald Reaction

Gewald_Troubleshooting start Gewald Reaction Setup low_yield Low Yield of 2-Aminothiophene? start->low_yield dimer_formation Significant Dimer Byproduct Observed low_yield->dimer_formation Yes proceed Proceed to Pyrimidine Ring Formation low_yield->proceed No optimize Optimize Reaction Conditions: - Base Selection - Microwave Synthesis - Temperature Control dimer_formation->optimize two_step Perform Two-Step Synthesis: 1. Isolate Knoevenagel Product 2. React with Sulfur and Base dimer_formation->two_step purify Purify 2-Aminothiophene: - Recrystallization - Column Chromatography optimize->purify two_step->purify purify->proceed

Caption: Troubleshooting workflow for low yield and dimer formation in the Gewald reaction.

Issue 2: Side Reactions During Pyrimidine Ring Formation

Question: I have successfully synthesized my 2-aminothiophene precursor, but I am facing issues during the cyclization step to form the thieno[2,3-d]pyrimidine ring. What are the potential side reactions and how can I avoid them?

Answer:

The cyclization of 2-aminothiophenes to form the pyrimidine ring can be achieved using various reagents, and each can present its own set of challenges.

Scenario A: Cyclization with Aldehydes

When reacting a 2-aminothiophene-3-carboxamide (Gewald's amide) with an aromatic aldehyde, several products can be formed depending on the reaction conditions.[1]

Potential Side Products:

  • Schiff Base Formation: The initial condensation of the 2-amino group with the aldehyde forms a Schiff base (an imine). This may be isolated as the main product under certain conditions.[1]

  • Friedel-Crafts Alkylation: In the presence of a strong acid catalyst like concentrated HCl, a Friedel-Crafts alkylation reaction can occur between the aldehyde and the electron-rich thiophene ring, leading to an unexpected benzylated product.[1]

  • Over-reduction: If a reducing agent is used to facilitate the cyclization, it may lead to the formation of a hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one instead of the desired tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.[1]

Troubleshooting and Solutions:

  • Control of Reaction Conditions: The choice of catalyst and solvent is crucial. For the synthesis of 2-aryl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, using a catalytic amount of concentrated HCl in DMF at 80°C for an extended period (e.g., 12 hours) is a reported method. Alternatively, using piperidine in DMF can also facilitate the desired cyclization.[1]

  • Isolate Intermediates: If a mixture of products is obtained, consider isolating the Schiff base intermediate first and then subjecting it to cyclization conditions.

Logical Flow for Aldehyde Cyclization Issues

Aldehyde_Cyclization start Cyclization with Aldehyde problem Side Product Formation? start->problem schiff_base Schiff Base Isolated problem->schiff_base Yes friedel_crafts Friedel-Crafts Product problem->friedel_crafts Yes over_reduction Over-reduced Product problem->over_reduction Yes desired_product Desired Thieno[2,3-d]pyrimidine problem->desired_product No isolate_intermediate Isolate Schiff Base then Cyclize schiff_base->isolate_intermediate adjust_catalyst Adjust Catalyst and Solvent (e.g., cat. HCl in DMF) friedel_crafts->adjust_catalyst over_reduction->adjust_catalyst adjust_catalyst->desired_product isolate_intermediate->desired_product

Caption: Troubleshooting logic for side reactions during aldehyde-mediated cyclization.

Scenario B: Cyclization with Formamide or Urea

Heating a 2-aminothiophene-3-carbonitrile or -3-carboxylate with formamide or urea is a common method for constructing the pyrimidine ring.

Potential Issues:

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting material.

  • Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material or product.

Troubleshooting and Solutions:

  • Microwave Synthesis: Microwave irradiation has been shown to be highly effective for this cyclization, significantly reducing reaction times and often leading to higher yields compared to conventional heating.[5][9][10]

  • Temperature and Time Optimization: Carefully optimize the reaction temperature and time. For conventional heating, refluxing in formamide or heating with urea in an oil bath are common procedures. Monitor the reaction progress by TLC to avoid over-heating.

Scenario C: Dimroth Rearrangement

Question: I obtained a thieno[2,3-d]pyrimidine isomer that I was not expecting. What could have happened?

Answer:

In some cases, an unexpected Dimroth rearrangement can occur, leading to the formation of a constitutional isomer of the expected product.[11] This rearrangement involves the opening of the pyrimidine ring followed by recyclization in a different orientation. This has been observed in the synthesis of related fused pyrimidine systems.[12]

Troubleshooting and Solutions:

  • Reaction Conditions: The Dimroth rearrangement is often influenced by pH and temperature.[12] Careful control of these parameters may help to suppress this rearrangement.

  • Structural Verification: Thoroughly characterize your product using techniques like NMR and mass spectrometry to confirm its structure and rule out the formation of an isomeric product.

Data Presentation: Comparative Synthesis Methods

The following table summarizes a comparison between conventional heating and microwave-assisted synthesis for the formation of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors.

MethodReagentReaction TimeYield (%)Reference
ConventionalFormamide2-15 hoursModerate[4]
MicrowaveFormamide2-8 minutesHigh[4][5]
ConventionalUreaHoursModerate[5]
MicrowaveUreaMinutesHigh[5]

Note: Yields are generally reported to be 10-30% higher with microwave synthesis compared to conventional methods.[4]

Experimental Protocols

Protocol 1: Optimized Gewald Synthesis of 2-Aminothiophenes to Minimize Dimer Formation

This protocol is adapted from methodologies that favor the formation of the 2-aminothiophene over the dimer byproduct.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., piperidinium borate (20 mol%) or an inorganic base)

  • Solvent (e.g., Ethanol/Water (9:1) or THF/Water)

Procedure:

  • To a round-bottom flask, add the ketone/aldehyde, activated nitrile, and elemental sulfur in the chosen solvent.

  • Add the base to the mixture.

  • If using conventional heating, stir the reaction mixture at a predetermined optimal temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • If using microwave irradiation, place the reaction vessel in a microwave reactor and heat at a set temperature and wattage for a short duration (e.g., 2-10 minutes).

  • Upon completion, cool the reaction mixture. The product may precipitate out of solution.

  • Collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol).

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography.[7][8]

Protocol 2: Microwave-Assisted Cyclization of 2-Aminothiophene-3-carbonitrile with Formamide

This protocol utilizes microwave irradiation for an efficient cyclization to the thieno[2,3-d]pyrimidin-4-amine.

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative

  • Formamide

Procedure:

  • Place the 2-aminothiophene-3-carbonitrile in a microwave-safe reaction vessel.

  • Add an excess of formamide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 180 Watts) and temperature for a short period (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The product can be further purified by recrystallization if necessary.

References

Validation & Comparative

A Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives as Potent Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy and structure-activity relationships of thieno[2,3-d]pyrimidine derivatives targeting key oncogenic kinases.

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine core of ATP. This characteristic has enabled the development of a multitude of derivatives that act as competitive inhibitors for a range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide provides a comparative analysis of selected thieno[2,3-d]pyrimidine derivatives, focusing on their inhibitory potency against key oncological targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in drug discovery and development projects.

Comparative Performance Analysis: Kinase Inhibition and In Vitro Cytotoxicity

The therapeutic potential of thieno[2,3-d]pyrimidine derivatives is underscored by their potent inhibitory activity against various cancer-associated kinases and their corresponding cytotoxicity in cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and percentage inhibition of representative compounds, providing a clear comparison of their efficacy.

Table 1: EGFR Kinase Inhibition
Compound IDModification PatternIC50 vs. Wild-Type EGFR (µM)IC50 vs. T790M Mutant EGFR (µM)
1a 2-(4-methoxyphenyl)-4-anilinoData not availableData not available
7a 2-(substituted)-4-(substituted anilino)Significant inhibition notedSignificant inhibition noted

Note: Specific IC50 values for compound 7a were not detailed in the provided search results, but its significant inhibitory activity against both wild-type and T790M mutant EGFR was highlighted.[1]

Table 2: VEGFR-2 Kinase Inhibition and Anticancer Activity
Compound IDModificationsVEGFR-2 Inhibition IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
17c 2,4,5,6-tetrasubstituted thieno[2,3-d]pyrimidineData not availableExcellentExcellentInactive
17g 2,4,5,6-tetrasubstituted thieno[2,3-d]pyrimidineData not availableActiveActiveActive
17i 2,4,5,6-tetrasubstituted thieno[2,3-d]pyrimidineData not availableExcellentExcellentActive
20b 2,4,5,6-tetrasubstituted thieno[2,3-d]pyrimidineData not availableExcellentExcellentInactive
Sorafenib Reference DrugData not availableData not availableData not availableData not available

Note: "Excellent" and "Active" denote significant anticancer activity as described in the source material, though specific IC50 values were not provided in the abstract.[2]

Table 3: PI3K Kinase Inhibition
CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa 3-OH6270
VIb 3-OH, 5-OCH37284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH350<40
IIIk 3-OCH3<4048

Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents, with inhibition measured at a 10 µM concentration.[3]

Structure-Activity Relationship (SAR) Summary

Analysis of the available data reveals key structural features that govern the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • For PI3K Inhibition : A hydroxyl group at the 3-position of the 2-phenyl ring appears crucial for potent inhibitory activity against PI3Kβ and PI3Kγ isoforms.[3] The addition of a methoxy group at the 5-position can further enhance this activity.[3]

  • For EGFR Inhibition : Substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency against both wild-type and T790M mutant EGFR.[3] A small, electron-donating group, such as a methoxy group, at the 4-position of the 2-phenyl ring generally improves activity.[3]

  • For Anticancer Activity (VEGFR-2 targeted) : The specific substitution patterns on the thieno[2,3-d]pyrimidine core dictate the anticancer activity profile across different cell lines.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.

  • Reagents and Materials : Purified recombinant kinase (e.g., EGFR, VEGFR-2), substrate peptide, ATP, assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted in DMSO and then added to the wells of a microplate.

    • The target kinase and its specific substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a luminometer or spectrophotometer.

    • The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells.[3]

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[3]

  • Cell Culture : Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]

  • Compound Incubation : The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48 to 72 hours.[3]

  • MTT Reagent Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[3]

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[3]

  • Absorbance Reading : The absorbance of the colored solution, which correlates to the number of viable cells, is measured with a spectrophotometer.[3]

  • IC50 Calculation : The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[3]

Visualizing Experimental and Biological Processes

To further elucidate the concepts discussed, the following diagrams illustrate a generalized workflow for structure-activity relationship studies and a key signaling pathway targeted by these compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound (Thieno[2,3-d]pyrimidine Core) Design Design Analogs (Vary Substituents) Lead->Design Synth Chemical Synthesis Design->Synth Kinase In Vitro Kinase Assays Synth->Kinase Cell Cell-Based Assays (e.g., MTT) Synth->Cell Data Data Analysis (IC50, % Inhibition) Kinase->Data Cell->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival & Inhibits Apoptosis Pro_Growth Cell Proliferation, Growth, Survival Transcription->Pro_Growth EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

References

"Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate vs other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning class of thienopyrimidine-based kinase inhibitors, this guide offers a comparative analysis of their performance against established market players. Centered around derivatives of the versatile scaffold, Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, we present key experimental data, detailed protocols, and visual pathways to inform researchers and drug development professionals in the oncology space.

The thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the native purine of ATP. This has led to the development of a multitude of derivatives that act as competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide focuses on the inhibitory potential of advanced molecules synthesized from the common intermediate, this compound, and places their performance in context with commercially successful and clinically relevant kinase inhibitors.

Comparative Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative thieno[2,3-d]pyrimidine derivatives against key oncogenic kinases—VEGFR-2, EGFR, and Aurora B—alongside established inhibitors. Lower IC50 values denote higher potency.

Table 1: Comparison of VEGFR-2 Inhibitors

CompoundTypeVEGFR-2 IC50 (nM)Reference
Thienopyrimidine Derivative 1 Thieno[2,3-d]pyrimidine5.0[1]
Thienopyrimidine Derivative 2 Thieno[2,3-d]pyrimidine3.9[1]
Thienopyrimidine Derivative 3 Thieno[2,3-d]pyrimidine73[2]
SorafenibMulti-kinase Inhibitor90[3]
SunitinibMulti-kinase Inhibitor80
AxitinibSelective VEGFR Inhibitor0.2

Table 2: Comparison of EGFR Inhibitors

CompoundTypeEGFR (L858R/T790M) IC50 (nM)EGFR (Wild-Type) IC50 (nM)Selectivity Index (WT/Mutant)Reference
Thienopyrimidine Derivative B1 Thieno[3,2-d]pyrimidine13>1000>76[4]
Thienopyrimidine Derivative 6o Thieno[3,2-d]pyrimidine~250>10000>40[5]
Thienopyrimidine Derivative 5b Thieno[2,3-d]pyrimidine204.1037.190.18[6]
Osimertinib (AZD9291)3rd Gen EGFR Inhibitor12.921616.7
Erlotinib1st Gen EGFR Inhibitor5020.04[6]

Table 3: Comparison of Aurora B Kinase Inhibitors

CompoundTypeAurora B IC50 (nM)Reference
Thienopyrimidine Derivative (SNS-314 Analog) Thieno[2,3-d]pyrimidine31[7]
Alisertib (MLN8237)Aurora A Selective Inhibitor396.5[8]
Barasertib (AZD1152)Aurora B Selective Inhibitor<1[8]
Danusertib (PHA-739358)Pan-Aurora Inhibitor13

Signaling Pathways and Inhibition

Protein kinases are pivotal nodes in signaling cascades that govern cell fate. The diagrams below illustrate the points of intervention for the discussed kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Thienopyrimidine EGFR Inhibitors Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition Point.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor Thienopyrimidine VEGFR-2 Inhibitors Inhibitor->VEGFR2 Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitors) B 2. Plate Setup (Add inhibitors and controls to wells) A->B C 3. Kinase Reaction (Add kinase, substrate, and ATP to initiate) B->C D 4. Incubation (e.g., 60 min at 30°C) C->D E 5. Signal Generation (Stop reaction, add detection reagents) D->E F 6. Luminescence Reading (Use plate luminometer) E->F G 7. Data Analysis (Calculate % inhibition, determine IC50) F->G

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidines as Kinase Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity to the building blocks of DNA and RNA has made it a focal point for the development of various therapeutic agents, particularly in oncology.[3] Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives, focusing on their efficacy as anticancer agents and inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).

Anticancer Activity and Kinase Inhibition

The anticancer properties of thieno[2,3-d]pyrimidines are often attributed to their ability to inhibit protein kinases involved in tumor growth, proliferation, and angiogenesis.[4][5] Researchers have extensively explored modifications of the thieno[2,3-d]pyrimidine core to optimize potency and selectivity against various cancer cell lines and kinase targets.

Structure-Activity Relationship of Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, making it a prime target for anticancer therapies.[5] A series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity and cytotoxic effects against various cancer cell lines.

Table 1: Anticancer and VEGFR-2 Inhibitory Activities of Thieno[2,3-d]pyrimidine Derivatives [5]

CompoundRHCT-116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
17c 4-F5.40 ± 0.347.30 ± 0.61> 500.28 ± 0.02
17f 4-Cl2.80 ± 0.164.10 ± 0.45> 500.15 ± 0.01
17g 4-Br6.20 ± 0.558.10 ± 0.7438.4 ± 2.600.31 ± 0.03
17i 4-OCH37.50 ± 0.639.20 ± 0.8145.1 ± 3.100.35 ± 0.04
20b 3,4-di-Cl4.80 ± 0.296.50 ± 0.52> 500.25 ± 0.02
Sorafenib -3.20 ± 0.215.80 ± 0.377.90 ± 0.680.09 ± 0.01

From the data, it is evident that the nature of the substituent on the phenyl ring at the 4-position of the pyrimidine ring significantly influences the anticancer and VEGFR-2 inhibitory activity. The presence of a halogen, particularly chlorine (compound 17f ), leads to the most potent cytotoxic activity against HCT-116 and HepG2 cell lines and strong VEGFR-2 inhibition.

Structure-Activity Relationship of Thieno[2,3-d]pyrimidines as EGFR Inhibitors

EGFR is another critical target in cancer therapy, and thieno[2,3-d]pyrimidines have been developed as potent EGFR inhibitors.[6][7] Studies have focused on their activity against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutation.

Table 2: EGFR Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives [6]

CompoundR1R2EGFRWT IC50 (nM)EGFRT790M IC50 (nM)A549 IC50 (µM)MCF-7 IC50 (µM)
5a HH60.34340.5135.4141.29
5b 4-OCH3H37.19204.1017.7922.66
5c 4-ClH55.27310.1930.1538.42
Erlotinib --25.50250.7015.2020.33

The SAR studies reveal that substitution at the 4-position of the aniline ring is crucial for EGFR inhibitory activity. A methoxy group at the R1 position (compound 5b ) resulted in the most potent inhibition against both EGFRWT and EGFRT790M, as well as the highest cytotoxicity against A549 and MCF-7 cancer cell lines.[6]

Structure-Activity Relationship of Thieno[2,3-d]pyrimidines as PI3K Inhibitors

The PI3K signaling pathway is frequently activated in various cancers. A series of 2,4-disubstituted thieno[2,3-d]pyrimidines has been investigated as PI3K inhibitors.[8]

Table 3: PI3K Inhibitory Activity of 4-Morpholinothieno[2,3-d]pyrimidine Derivatives [8]

CompoundR (Substitution on 2-phenyl ring)PI3Kβ Inhibition (%)PI3Kγ Inhibition (%)
IIIa 3-OH6270
VIb 3-OH7284
IIIb 4-OH<40<40
VIc 4-OH50<40
IIIk 3-OCH3<4048

The data indicates that a hydroxyl group at the 3-position of the 2-phenyl ring is critical for potent PI3K inhibition. Compound VIb , with a 3-hydroxyl group, demonstrated the best activity against both PI3Kβ and PI3Kγ isoforms.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases (e.g., VEGFR-2, EGFR) is typically determined using an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Procedure:

    • The kinase, substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[5]

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3][5]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structure-activity relationships of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors.

SAR_Kinase_Inhibitors cluster_core Thieno[2,3-d]pyrimidine Core cluster_pos4 Position 4 Substitutions cluster_pos2 Position 2 Substitutions cluster_substituents Key Substituent Effects Core Thieno[2,3-d]pyrimidine Anilino Anilino Moiety (EGFR/VEGFR-2) Core->Anilino Targets EGFR/VEGFR-2 Morpholino Morpholino Moiety (PI3K) Core->Morpholino Targets PI3K Aryl Aryl Group (PI3K) Core->Aryl Modulates PI3K Activity Halogen Halogen (Cl, Br) on 4-Anilino Ring (Potent VEGFR-2 Inhibition) Anilino->Halogen Enhances Methoxy Methoxy Group on 4-Anilino Ring (Potent EGFR Inhibition) Anilino->Methoxy Enhances Hydroxyl 3-Hydroxyl Group on 2-Aryl Ring (Potent PI3K Inhibition) Aryl->Hydroxyl Enhances

Caption: Key SAR insights for thieno[2,3-d]pyrimidine kinase inhibitors.

The following diagram illustrates a general workflow for SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR node1 Lead Compound Identification (Thieno[2,3-d]pyrimidine) node2 Design of Analogs (Varying Substituents at R1, R2, etc.) node1->node2 node3 Chemical Synthesis of Derivatives node2->node3 node4 In Vitro Kinase Assays (e.g., EGFR, VEGFR-2, PI3K) node3->node4 node5 Cell-Based Assays (e.g., MTT on Cancer Cell Lines) node4->node5 node6 Determine IC50 / % Inhibition node5->node6 node7 Establish Structure-Activity Relationships (SAR) node6->node7 node7->node2 Iterative Design node8 Identify Optimized Lead Compound node7->node8

Caption: A generalized workflow for structure-activity relationship studies.

References

Comparative Analysis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine and forms the core of numerous kinase inhibitors.[1][2] Thieno[2,3-d]pyrimidine derivatives have been extensively explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

This guide provides a comparative analysis of the cross-reactivity of a representative thieno[2,3-d]pyrimidine compound, designated here as Compound A (based on the structure of this compound), against a panel of protein kinases. The comparison includes two other hypothetical thieno[2,3-d]pyrimidine derivatives, Compound B and Compound C, to illustrate the structure-activity relationship and selectivity profiles within this chemical class.

Disclaimer: Specific cross-reactivity data for this compound is not publicly available. The following data is a representative model based on published activities of other thieno[2,3-d]pyrimidine derivatives to illustrate a typical comparison guide.

Quantitative Cross-Reactivity Data

The inhibitory activity of the compounds was assessed against a panel of kinases, and the half-maximal inhibitory concentration (IC50) values were determined. The results are summarized in the table below. Lower IC50 values indicate higher potency.

Target KinaseCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
VEGFR-21525250
FLT35030800
PI3Kα120851500
EGFR>1000>1000>5000
SRC850900>10000
CDK2>2000>1500>10000

Analysis of Cross-Reactivity:

  • Compound A demonstrates high potency against VEGFR-2 and significant activity against FLT3 and PI3Kα. Its selectivity is notable, with significantly lower activity against EGFR, SRC, and CDK2.

  • Compound B shows a similar profile to Compound A but with slightly higher potency against PI3Kα and comparable activity against FLT3.

  • Compound C exhibits significantly lower potency against the primary targets (VEGFR-2, FLT3, PI3Kα), suggesting that its structural modifications are detrimental to inhibitory activity.

Experimental Protocols

A detailed methodology for a representative in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of a test compound to the ATP-binding site of a kinase.

  • Reagents:

    • Kinase of interest (e.g., VEGFR-2, FLT3)

    • Eu-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compounds (Compound A, B, C)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer.

    • Add the kinase, Eu-labeled antibody, and test compound solution to a 384-well microplate.

    • Incubate for 60 minutes at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate for another 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by thieno[2,3-d]pyrimidine inhibitors and a general workflow for assessing kinase inhibitor cross-reactivity.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT CompoundA Compound A (Thieno[2,3-d]pyrimidine) CompoundA->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound A.

Kinase_Profiling_Workflow Start Start: Synthesize Thieno[2,3-d]pyrimidine Derivatives PrimaryScreen Primary Screening: Single High-Concentration Assay Against Primary Target (e.g., VEGFR-2) Start->PrimaryScreen HitSelection Hit Selection: Identify Compounds with >50% Inhibition PrimaryScreen->HitSelection DoseResponse Dose-Response Assay: Determine IC50 for Primary Target HitSelection->DoseResponse Hits SelectivityPanel Selectivity Profiling: Screen Against a Panel of Representative Kinases DoseResponse->SelectivityPanel DataAnalysis Data Analysis: Compare IC50 Values, Determine Selectivity Score SelectivityPanel->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

References

A Comparative Benchmarking Guide: Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, a novel compound of interest, against established therapeutic agents. The analysis is based on existing experimental data for structurally related compounds within the thieno[2,3-d]pyrimidine class, offering a framework for evaluating its potential as a targeted therapeutic.

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold."[1] Structurally similar to purines, these compounds are adept at interacting with the ATP-binding sites of various enzymes, particularly protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3).[3][4]

This guide benchmarks this compound (EMTPC) by comparing its foundational class of compounds against two well-established kinase inhibitors: Sorafenib , a multi-kinase inhibitor targeting VEGFR and other kinases, and Erlotinib , a selective EGFR inhibitor.

Putative Mechanism of Action: ATP-Competitive Kinase Inhibition

The predominant mechanism of action for thieno[2,3-d]pyrimidine derivatives is competitive inhibition of ATP at the kinase domain.[5] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[5][2]

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Domain ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate EMTPC Thieno[2,3-d]pyrimidine Inhibitor Kinase_Inhib Kinase Domain EMTPC->Kinase_Inhib Competitively Binds Substrate_Inhib Substrate Protein Kinase_Inhib->Substrate_Inhib Blocked No_Reaction No Phosphorylation ATP_source->EMTPC competes with

Caption: Competitive inhibition at the kinase ATP-binding site.

A key signaling pathway often targeted by this class of compounds is the VEGFR-2 pathway, which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine (e.g., Sorafenib) Inhibitor->VEGFR2 INHIBITS

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Data Presentation: Physicochemical and In Vitro Efficacy

A direct comparison of physicochemical properties is fundamental for initial benchmarking. While specific experimental data for this compound is not extensively available in the reviewed literature, we can compare its properties with the benchmark drugs.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSorafenibErlotinib
Molecular Formula C₁₀H₉ClN₂O₂S[6][7]C₂₁H₁₆ClF₃N₄O₃[3]C₂₂H₂₃N₃O₄[8]
Molecular Weight 256.71 g/mol [6][7]464.82 g/mol [3]393.44 g/mol [9]
Primary Target Class Kinase Inhibitor (Putative)Multi-kinase Inhibitor (VEGFR, PDGFR, Raf)[10]EGFR Kinase Inhibitor[4]

Table 2: Comparative In Vitro Efficacy of Thieno[2,3-d]pyrimidine Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for potent thieno[2,3-d]pyrimidine derivatives from published studies, benchmarked against Sorafenib where available. Note: These are values for close structural analogs, not the title compound itself.

Compound (Analog)Target Cell LineIC₅₀ (µM)Benchmark DrugBenchmark IC₅₀ (µM)Reference
Analog 17f HCT-116 (Colon)2.80 ± 0.16Sorafenib3.90 ± 0.34[3]
Analog 17f HepG2 (Liver)4.10 ± 0.45Sorafenib5.50 ± 0.21[3]
Analog 7a HepG2 (Liver)Significant Inhibition ReportedErlotinibData Not Provided[4]
Analog 7a PC3 (Prostate)Significant Inhibition ReportedErlotinibData Not Provided[4]

This data indicates that derivatives from the thieno[2,3-d]pyrimidine class exhibit cytotoxic activities comparable to or, in some cases, more potent than established drugs like Sorafenib against specific cancer cell lines.[3]

Experimental Protocols

Reproducible and standardized protocols are essential for accurate benchmarking.

Protocol for Determining IC₅₀ using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding : Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment : Prepare serial dilutions of the test compound (EMTPC) and benchmark drugs (Sorafenib, Erlotinib) in the appropriate culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[8]

  • IC₅₀ Calculation : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

cluster_workflow IC50 Determination Workflow node1 1. Seed Cells in 96-well plate node2 2. Add Serial Dilutions of Compound node1->node2 node3 3. Incubate (48-72h) node2->node3 node4 4. Add MTT Reagent & Incubate (4h) node3->node4 node5 5. Solubilize Formazan Crystals node4->node5 node6 6. Measure Absorbance (570nm) node5->node6 node7 7. Plot Dose-Response Curve & Calculate IC50 node6->node7

Caption: Workflow for determining the IC50 of antitumor agents.
General Protocol for In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Setup : In a microplate, combine the purified kinase enzyme, a suitable substrate (e.g., a generic peptide), and ATP in a reaction buffer.

  • Inhibitor Addition : Add varying concentrations of the test compound (EMTPC) or a known inhibitor to the wells.

  • Reaction Initiation and Incubation : Initiate the kinase reaction (often by adding ATP or enzyme) and incubate at a controlled temperature (e.g., 30°C) for a specific period.

  • Reaction Termination : Stop the reaction using a stop solution (e.g., EDTA).

  • Signal Detection : Quantify the amount of phosphorylated substrate. This is commonly done using methods like ADP-Glo™, HTRF®, or ELISA, which generate a luminescent or fluorescent signal proportional to kinase activity.

  • Data Analysis : Determine the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound belongs to a chemical class with well-documented potential as potent kinase inhibitors. Comparative data from its structural analogs suggest that it may exhibit significant anticancer activity, potentially comparable or superior to established drugs like Sorafenib against certain cancer cell lines.[3] Its core scaffold is designed to interact with the ATP-binding pocket of kinases, a validated mechanism for cancer therapeutics.[5]

To fully elucidate its therapeutic potential, direct experimental evaluation of this compound is imperative. The protocols and comparative data presented in this guide provide a robust framework for undertaking such a benchmarking study, enabling a thorough assessment of its efficacy and selectivity profile against known drugs in the field.

References

"in vivo validation of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous compounds investigated for their therapeutic potential, particularly in oncology. While specific in vivo validation data for Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is not extensively available in publicly accessible literature, a robust body of research on analogous thieno[2,3-d]pyrimidine derivatives provides a strong basis for comparison and prediction of its potential efficacy and mechanism of action. These compounds frequently function as ATP-competitive kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

This guide provides a comparative overview of the performance of various thieno[2,3-d]pyrimidine derivatives in preclinical studies, with a focus on their in vivo validation and the experimental methodologies employed.

Comparative Efficacy of Thieno[2,3-d]pyrimidine Derivatives

The anticancer activity of thieno[2,3-d]pyrimidine derivatives has been demonstrated across a range of cancer cell lines and in vivo models. These compounds have shown potent inhibitory activity against several key kinases involved in tumor progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).

Compound ClassTarget Kinase(s)In Vitro Activity (IC50)In Vivo ModelNotable Findings
Thieno[2,3-d]pyrimidines with Aryl Urea Moiety VEGFR-221 nM - 47 nMEhrlich ascites carcinoma (EAC) solid tumor murine modelOrally administered compounds demonstrated potent anticancer activity, reduced microvessel density by decreasing VEGFR-2 phosphorylation, and induced apoptosis.[1]
Thieno[2,3-d]pyrimidine-based PI3K Inhibitors PI3KαSubnanomolar to nanomolar rangeNot specified in provided abstractsHigh potency and selectivity for PI3Kα over mTOR kinase, with good cell-based proliferation and ADME profiles.[2][3][4]
Dual EGFR/VEGFR-2 Thienopyrimidine Inhibitors EGFR, VEGFR-2EGFR: 1.18-fold more potent than erlotinib; VEGFR-2: 1.23 µMNot specified in provided abstractsExhibited potent anticancer activity, induced cell cycle arrest at G2/M phase, and promoted apoptosis.[5]
General Thieno[2,3-d]pyrimidine Derivatives Various Kinases0.6 µM - 1.2 µM (Compound 6j)Not specified in provided abstractsInduced apoptosis, oxidative stress, and mitotic catastrophe in colon, brain, and ovarian cancer cell lines.[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many thieno[2,3-d]pyrimidine-based anticancer agents is the inhibition of protein kinases that are crucial for tumor cell signaling. By competitively binding to the ATP-binding pocket of these kinases, they block downstream signaling cascades.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives blocks the pro-angiogenic signals, thereby impeding tumor vascularization.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thieno Thieno[2,3-d]pyrimidine Derivative Thieno->VEGFR2 Inhibition Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Many thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K, a key enzyme in this pathway.[2][3][4][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Thieno Thieno[2,3-d]pyrimidine Derivative Thieno->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, PI3K) Cell_Proliferation Cell Proliferation Assay (e.g., MTT on Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cell_Proliferation->Mechanism_Studies Animal_Model Xenograft/Syngeneic Animal Model Mechanism_Studies->Animal_Model Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity and Tolerability Assessment Efficacy_Study->Toxicity_Study PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Toxicity_Study->PK_PD

References

Reproducibility in the Synthesis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is a cornerstone of reliable and efficient research. This guide provides a comparative analysis of the synthesis of Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, a key intermediate in the development of various therapeutic agents. We will delve into a known synthetic route, compare it with alternative methods for synthesizing the core thieno[2,3-d]pyrimidine scaffold, and present available data on reaction outcomes.

Synthesis of this compound: An Overview

A documented method for the synthesis of this compound involves a multi-step process.[1] While a detailed, step-by-step protocol from multiple independent sources remains elusive in publicly available literature, a general reaction pathway has been outlined. The synthesis typically starts from simpler precursors and involves the construction of the thiophene ring followed by the pyrimidine ring, culminating in the desired chlorinated product.

To visually represent this process, the following workflow diagram illustrates the key transformations.

G cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product A Ethyl 2-amino-4-methylthiophene-3-carboxylate B Thieno[2,3-d]pyrimidin-4-one intermediate A->B Formamide, Acetic Acid, 150 °C, 40h C This compound B->C POCl3, reflux, 3h

Caption: Synthetic workflow for this compound.

Comparative Analysis of Synthetic Methods

While specific reproducibility data for the target molecule is scarce, we can draw comparisons from the synthesis of analogous thieno[2,3-d]pyrimidine derivatives. The yields of these related compounds can provide an insight into the potential efficiency of the synthesis of our target compound.

CompoundSynthetic ApproachReported Yield (%)Reference
Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylatesCyclocondensation of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium.Variable[2]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesSynthesis from 2-amino-thiophene-3-carbonitrile derivatives.VariableNot Specified
5-(substituted aryl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2, 6-dicarboxylic acidOne-pot reaction of 3,4-dihydropyrimidine-2-thione with α-haloesters.71-85Not Specified
4-Substituted Thieno[3,2-d]pyrimidinesNucleophilic aromatic substitution and palladium-catalyzed coupling reactions on a 2-aminothieno[3,2-d]pyrimidine core.VariableNot Specified

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of a synthesis. Below is a generalized protocol for the synthesis of the thieno[2,3-d]pyrimidine core, based on commonly employed methods.

Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one Intermediate

  • To a solution of Ethyl 2-amino-4-methylthiophene-3-carboxylate in formamide, add acetic acid.

  • Heat the reaction mixture to 150 °C and maintain for 40 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one intermediate.

Step 2: Chlorination to Yield the Final Product

  • Suspend the dried intermediate in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Signaling Pathways

The general mechanism of action for many thieno[2,3-d]pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity and downstream signaling.

G cluster_0 Signaling Cascade cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation, Angiogenesis C->D E Thieno[2,3-d]pyrimidine Inhibitor E->B Blocks ATP Binding

Caption: General signaling pathway inhibited by thieno[2,3-d]pyrimidine-based kinase inhibitors.

Conclusion

The synthesis of this compound is a multi-step process for which a general outline is available. While specific data on the reproducibility of this particular synthesis is limited, the broader family of thieno[2,3-d]pyrimidines can be synthesized with moderate to good yields through various established methods. The lack of detailed, publicly available protocols and multi-lab validation highlights a need for further studies to establish a robust and reproducible synthesis. The biological importance of the thieno[2,3-d]pyrimidine scaffold underscores the value of such studies for advancing drug discovery and development. Researchers are encouraged to meticulously document and publish detailed experimental procedures, including yields, purity analysis, and characterization data, to contribute to the collective knowledge and enhance the reproducibility of these important chemical transformations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。